Product packaging for 1,1,1,3-Tetrachloroheptane(Cat. No.:CAS No. 13375-88-7)

1,1,1,3-Tetrachloroheptane

Cat. No.: B083727
CAS No.: 13375-88-7
M. Wt: 238 g/mol
InChI Key: IGQSAOBUXLPLOL-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachloroheptane (CAS 59261-00-6) is a polychlorinated alkane of interest in advanced organic synthesis and chemical research. This compound is characterized by a heptane backbone with chlorine atoms positioned at the 1 and 3 carbon atoms, a structure that suggests its potential utility in free-radical chain reactions and as a building block for more complex molecules . Compounds of this class have been studied in the context of intramolecular homolytic displacement reactions for the synthesis of functionalized cyclopentanes . Furthermore, polychlorinated alkanes can serve as key intermediates in the development of other organochlorine compounds or in metal-free radical addition processes to unactivated alkenes via chlorine-atom transfer . Researchers may value this chemical for investigating reaction mechanisms or as a precursor in multi-step synthetic routes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12Cl4 B083727 1,1,1,3-Tetrachloroheptane CAS No. 13375-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3-tetrachloroheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl4/c1-2-3-4-6(8)5-7(9,10)11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQSAOBUXLPLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282563
Record name 1,1,1,3-Tetrachloroheptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13375-88-7
Record name NSC26514
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1,3-Tetrachloroheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1,1,1,3-tetrachloroheptane is scarce in publicly available literature. This guide provides a comprehensive overview based on the properties of structurally similar compounds and the general characteristics of very-short-chain chlorinated paraffins (vSCCPs). All quantitative data for the target compound should be considered as estimations.

Introduction

This compound (C₇H₁₂Cl₄) is a polychlorinated n-alkane, falling into the category of very-short-chain chlorinated paraffins (vSCCPs). Its structure consists of a seven-carbon heptane backbone with four chlorine atom substitutions. Three chlorine atoms are located on the first carbon (C1), forming a trichloromethyl group, and one chlorine atom is on the third carbon (C3). The presence of a chlorine atom at the C3 position indicates that this compound possesses a chiral center and can exist as enantiomers.

As a member of the chlorinated paraffin family, its properties are of interest to researchers in environmental science, toxicology, and chemical synthesis. Chlorinated paraffins are known for their chemical stability and are used in various industrial applications, though concerns about their persistence, bioaccumulation, and toxicity are also noted.

Estimated Physicochemical Properties

Due to the lack of direct experimental data for this compound, the following table summarizes key physical and chemical properties of structurally related compounds to provide a basis for estimation.

PropertyThis compound (Estimated)1-Chloroheptane1,1,1-Trichloroethane1,1,1,3-Tetrachloropropane1,1,1,3-Tetrachloropentane
Molecular Formula C₇H₁₂Cl₄[1]C₇H₁₅Cl[2]C₂H₃Cl₃[3]C₃H₄Cl₄[4]C₅H₈Cl₄[5]
Molecular Weight 237.97 g/mol [1]134.65 g/mol 133.40 g/mol [3]181.88 g/mol [4]209.9 g/mol [5]
Physical State Liquid (presumed)Colorless liquid[2]Colorless liquid[3]Liquid[4]
Boiling Point Estimated >200 °C159-161 °C74.1 °C[3]155-157 °C
Density Estimated >1.1 g/cm³0.881 g/cm³1.339 g/cm³ at 20°C[3]1.45 g/cm³
Water Solubility Very low (presumed)Insoluble[2]1.5 g/L at 20°C[3]Low
log Kₒw High (presumed)4.132.492.64.0 (calculated)[5]

Chemical Properties and Reactivity

Synthesis: this compound can be synthesized via the catalyzed radical addition of carbon tetrachloride (CCl₄) to 1-hexene.[1] This reaction is characteristic of the formation of polychlorinated alkanes.

Reactivity: As a chlorinated alkane, this compound is expected to be relatively inert under normal conditions. The trichloromethyl group can influence the reactivity of the molecule. Halogenated organic compounds may be incompatible with strong oxidizing and reducing agents, and may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2]

Decomposition: When heated to decomposition, chlorinated hydrocarbons can emit toxic fumes of hydrogen chloride and other chlorinated compounds.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following outlines general methodologies for the characterization of chlorinated paraffins.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification:

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., hexane, dichloromethane).

  • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

  • Oven Program: A temperature-programmed run is essential to elute the components. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.

  • Ionization: Electron ionization (EI) is commonly used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to obtain mass spectra.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Quantification can be achieved using an internal or external standard.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Provides information on the number and types of protons and their neighboring atoms. The chemical shifts and coupling constants of the protons on the heptane chain will be indicative of the chlorine substitution pattern.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be significantly affected by the attached chlorine atoms.

  • 2D NMR (e.g., COSY, HSQC): Can be used to establish the connectivity between protons and carbons, confirming the structure.

4.3. Determination of Physical Properties:

  • Boiling Point: Can be determined using distillation under controlled pressure (e.g., ASTM D1078).

  • Density: Can be measured using a pycnometer or a digital density meter.

  • Water Solubility: The shake-flask method (OECD Guideline 105) is a standard protocol. The concentration of the dissolved substance in the aqueous phase is determined after reaching equilibrium.

Toxicological Profile and Biological Effects (Proxy for Signaling Pathways)

Direct studies on the signaling pathways affected by this compound are not available. However, as a vSCCP, its toxicological profile can be inferred from studies on similar compounds.

Short-chain chlorinated paraffins are recognized for their persistence, bioaccumulation potential, and toxicity. The primary target organs for the toxicity of SCCPs in animal studies are the liver, kidneys, and thyroid gland .

General Toxicological Effects of SCCPs:

  • Hepatotoxicity: Observed effects include liver enlargement and hepatocellular hypertrophy.

  • Nephrotoxicity: Kidney effects have been noted in repeated-dose studies.

  • Thyroid Disruption: SCCPs can interfere with thyroid hormone homeostasis.

  • Carcinogenicity: Some SCCPs are considered to be possibly carcinogenic to humans.

The specific molecular mechanisms and signaling pathways underlying these toxic effects are still an area of active research.

Visualizations

Chemical_Characterization_Workflow Workflow for Physicochemical Characterization of this compound cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Properties cluster_reactivity Reactivity & Stability Synthesis Synthesis via Radical Addition Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR BoilingPoint Boiling Point Purification->BoilingPoint Stability Thermal Stability Purification->Stability MS Mass Spectrometry (GC-MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR Density Density BoilingPoint->Density Solubility Solubility (Water, Organic Solvents) Density->Solubility LogP Octanol-Water Partition Coefficient Solubility->LogP Reactivity Reactivity with Acids, Bases, Oxidants Stability->Reactivity

Caption: Workflow for the synthesis and characterization of this compound.

Logical_Relationship Logical Relationships in Property Assessment Structure Molecular Structure (C7H12Cl4) Properties Physicochemical Properties Structure->Properties determines Behavior Environmental Fate & Behavior Properties->Behavior influences Toxicity Toxicological Profile Properties->Toxicity influences Behavior->Toxicity impacts exposure &

Caption: Interrelationship of properties for this compound assessment.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,3-Tetrachloroheptane is a polychlorinated n-alkane (PCA) characterized by a seven-carbon chain with chlorine substituents at the 1 and 3 positions. Due to the complexity and vast number of potential isomers in polychlorinated alkanes, detailed experimental and computational analysis of every specific compound is limited. This guide provides a comprehensive overview of the predicted molecular structure and conformational behavior of this compound, drawing upon established principles of conformational analysis and data from analogous chlorinated alkanes. Methodologies for the experimental and computational investigation of such compounds are also detailed to provide a framework for future research.

Introduction

Polychlorinated n-alkanes (PCAs), also known as chlorinated paraffins, are a complex class of halogenated hydrocarbons with a wide range of industrial applications. Their chemical and physical properties are dictated by the carbon chain length and the degree and location of chlorination. This compound (C₇H₁₂Cl₄) is a specific congener within this class, featuring a heptane backbone with a trichloromethyl group at one end and a single chlorine atom at the C3 position. The presence of a chiral center at the C3 carbon indicates that this compound can exist as a pair of enantiomers.

Understanding the three-dimensional structure and conformational preferences of this compound is crucial for predicting its physicochemical properties, environmental fate, and potential biological activity. This guide synthesizes theoretical principles and data from related molecules to build a comprehensive picture of its molecular architecture.

Molecular Structure and Properties

The fundamental structure of this compound is a seven-carbon aliphatic chain. Key structural features include:

  • A Trichloromethyl Group (-CCl₃): Three chlorine atoms are bonded to the first carbon atom (C1).

  • A Chiral Center: A single chlorine atom is attached to the third carbon atom (C3), making it a stereocenter.

  • A Flexible Alkyl Chain: The remainder of the molecule consists of a flexible butyl group.

A summary of the key molecular properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₂Cl₄Benchchem[1]
Average Mass 237.973 uBenchchem[1]
Monoisotopic Mass 235.969311 uBenchchem[1]
Classification Polychlorinated n-alkane (PCA), Very-short-chain CP (vSCCP)Benchchem[1]

Conformational Analysis

The most significant rotational barriers will be around the C2-C3 and C3-C4 bonds due to the presence of the chlorine substituent at C3. The preferred conformations will seek to minimize steric hindrance between the chlorine atoms and the bulky trichloromethyl group, as well as gauche interactions between alkyl groups.

Below is a DOT script representation of the logical relationship between key staggered conformations around the C2-C3 bond, using a Newman projection perspective.

G cluster_0 Rotation around C2-C3 bond A Gauche 1 B Anti A->B 60° rotation C Gauche 2 B->C 60° rotation C->A 60° rotation

Conformational interchange around the C2-C3 bond.

Experimental Methodologies for Structural Elucidation

The determination of the molecular structure and conformational preferences of chlorinated alkanes relies on a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR: The chemical shifts of the protons would be influenced by the proximity of the electronegative chlorine atoms. Coupling constants (J-values) between adjacent protons, particularly around the C2-C3-C4 fragment, can be used to determine dihedral angles via the Karplus equation, providing insight into the preferred conformations in solution.

  • ¹³C NMR: The chemical shifts of the carbon atoms would also be indicative of the chlorinated environment.

Generalized Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Advanced Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, further aiding in conformational assignment.

  • Data Analysis: Integrate proton signals, determine chemical shifts, and measure coupling constants. Analyze 2D spectra to confirm assignments. Use coupling constants in the Karplus equation to estimate dihedral angles and infer conformational populations.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The C-Cl stretching and bending vibrations in this compound will give rise to characteristic absorption bands in the fingerprint region of the IR spectrum. The exact positions of these bands can be sensitive to the conformational state of the molecule.

Generalized Experimental Protocol for IR Analysis:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for C-H stretching, bending, and C-Cl stretching and bending vibrations. Compare the experimental spectrum with theoretical spectra calculated for different conformers to aid in assignment.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions. It provides information on bond lengths, bond angles, and torsional angles.

Conceptual Workflow for Gas-Phase Electron Diffraction:

G cluster_workflow GED Experimental and Analysis Workflow A Gaseous Sample Introduction B Electron Beam Interaction A->B C Diffraction Pattern Detection B->C D Radial Distribution Curve Generation C->D E Molecular Modeling and Refinement D->E F Structure Determination E->F

Conceptual workflow for a GED experiment.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a valuable means to predict the molecular structure and conformational energetics of this compound.

Conformational Search

A systematic or stochastic conformational search can be performed to identify the low-energy conformers of the molecule. This involves rotating around all rotatable single bonds and calculating the steric energy of the resulting structures using molecular mechanics force fields (e.g., MMFF94, AMBER).

Quantum Mechanical Calculations

The geometries of the low-energy conformers identified from the conformational search can be further optimized and their relative energies calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations can also predict spectroscopic properties like NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data if available.

Table 2: Predicted Relative Energies of Hypothetical Conformers of this compound (Illustrative)

Conformer (Rotation around C2-C3)Dihedral Angle (Cl-C3-C2-C1)Relative Energy (kcal/mol)
Anti ~180°0.00
Gauche (+) ~60°1.5 - 2.5
Gauche (-) ~-60°1.5 - 2.5
Eclipsed 0°, 120°> 5.0

Note: These values are illustrative and would need to be determined by specific computational studies.

Conclusion

While direct experimental data for this compound is scarce, a robust understanding of its molecular structure and conformational behavior can be developed through the application of established principles of stereochemistry and by drawing analogies with related chlorinated alkanes. The presence of a trichloromethyl group and a chiral center at C3 introduces significant conformational constraints, leading to a complex but predictable energy landscape. The experimental and computational methodologies outlined in this guide provide a clear pathway for future research to precisely characterize the structure and properties of this and other polychlorinated n-alkanes, which is essential for assessing their impact in various scientific and industrial domains.

References

Synthesis of 1,1,1,3-Tetrachloroheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 1,1,1,3-tetrachloroheptane. While direct experimental literature for this specific molecule is scarce, this document outlines the most probable synthetic routes based on well-established analogous reactions, providing detailed methodologies and comparative data to support further research and development.

Core Synthesis Pathway: Radical Addition of Carbon Tetrachloride to 1-Heptene

The most direct and industrially scalable approach to synthesizing this compound is through the radical addition of carbon tetrachloride (CCl₄) to 1-heptene. This reaction is a well-documented method for the formation of 1,1,1,3-tetrachloroalkanes.

The overall reaction is as follows:

CH₃(CH₂)₄CH=CH₂ + CCl₄ → CH₃(CH₂)₄CHClCH₂CCl₃

This process is typically initiated by a radical initiator, such as a peroxide or an azo compound, or catalyzed by a transition metal complex. The reaction proceeds via a free-radical chain mechanism.

Experimental Protocol:

The following is a generalized experimental protocol derived from analogous reactions, such as the synthesis of 1,1,1,3-tetrachlorononane from 1-octene.[1]

Materials:

  • 1-Heptene

  • Carbon Tetrachloride (CCl₄)

  • Radical Initiator (e.g., Benzoyl Peroxide, AIBN) or Catalyst System (e.g., Iron or Copper compounds)

  • Anhydrous, inert solvent (optional, e.g., cyclohexane)

Procedure:

  • A reaction vessel, equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere inlet (e.g., nitrogen or argon), is charged with 1-heptene and a stoichiometric excess of carbon tetrachloride.

  • The radical initiator or catalyst is added to the reaction mixture. The amount will depend on the specific initiator or catalyst used, but typically ranges from 0.1 to 5 mol%.

  • The mixture is heated to the desired reaction temperature, which is dependent on the decomposition temperature of the initiator or the optimal temperature for the catalyst. For peroxide initiators, this is often in the range of 80-120°C.

  • The reaction is monitored for the consumption of 1-heptene using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess carbon tetrachloride and any solvent are removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified, typically by vacuum distillation, to isolate the this compound.

Data from Analogous Syntheses:

The following table summarizes quantitative data from the synthesis of homologous 1,1,1,3-tetrachloroalkanes, which can serve as a benchmark for the synthesis of this compound.

ProductAlkeneCatalyst/InitiatorTemperature (°C)PressureYield (%)Reference
1,1,1,3-Tetrachlorononane 1-OcteneNot specified87-95 (distillation)0.3 mm Hg42[1]
1,1,1,3-Tetrachloropropane EtheneIron metal, Ferric chloride, Tributylphosphate90 - 13030 - 200 psigNot specified[2]
1,1,1,3,3-Pentachloropropane Vinyl chlorideCuprous chloride, Triethanolamine110 - 1250.5 - 1.0 MPa72[3]

Alternative Synthesis Pathway: Telomerization of Ethylene

An alternative, multi-step approach involves the telomerization of ethylene with carbon tetrachloride to produce shorter-chain α,α,α,ω-tetrachloroalkanes, followed by chain extension.[4][5]

Step 1: Telomerization

C₂H₄ + CCl₄ → Cl(CH₂CH₂)nCCl₃

This reaction produces a mixture of tetrachloroalkanes with varying chain lengths (n=1, 2, 3...). 1,1,1,5-Tetrachloropentane (n=2) would be a key intermediate for the synthesis of this compound.

Step 2: Grignard Reaction and Alkylation

The terminal chlorine of 1,1,1,5-tetrachloropentane can be selectively reacted with magnesium to form a Grignard reagent, which is then alkylated with a suitable two-carbon electrophile (e.g., ethyl halide).

ClCH₂CH₂CH₂CH₂CCl₃ + Mg → ClMgCH₂CH₂CH₂CH₂CCl₃ ClMgCH₂CH₂CH₂CH₂CCl₃ + CH₃CH₂Br → CH₃CH₂CH₂CH₂CH₂CH₂CCl₃ (1,1,1-Trichloroheptane)

Step 3: Chlorination

The resulting 1,1,1-trichloroheptane can then be selectively chlorinated at the C3 position to yield the final product. This step can be challenging in terms of regioselectivity.

CH₃(CH₂)₅CCl₃ + Cl₂ → CH₃(CH₂)₄CHClCH₂CCl₃ + HCl

This pathway is more complex and likely to result in lower overall yields compared to the direct addition to 1-heptene.

Visualizations

Synthesis_Pathway_1 1-Heptene 1-Heptene Radical Addition Radical Addition 1-Heptene->Radical Addition Carbon Tetrachloride Carbon Tetrachloride Carbon Tetrachloride->Radical Addition This compound This compound Radical Addition->this compound

Caption: Direct synthesis of this compound via radical addition.

Experimental_Workflow A Charge Reactor with 1-Heptene and CCl4 B Add Initiator/Catalyst A->B C Heat to Reaction Temperature B->C D Monitor Reaction Progress C->D E Cool and Quench D->E F Remove Volatiles (Rotary Evaporation) E->F G Purify by Vacuum Distillation F->G H This compound G->H Telomerization_Pathway Ethylene Ethylene Telomerization Telomerization Ethylene->Telomerization CCl4 Carbon Tetrachloride CCl4->Telomerization Intermediates Cl(CH2CH2)nCCl3 Telomerization->Intermediates Grignard Formation\n& Alkylation Grignard Formation & Alkylation Intermediates->Grignard Formation\n& Alkylation Trichloroheptane 1,1,1-Trichloroheptane Grignard Formation\n& Alkylation->Trichloroheptane Chlorination Chlorination Trichloroheptane->Chlorination Final_Product This compound Chlorination->Final_Product

References

A Technical Guide to the Predicted Spectroscopic Data of 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the predicted spectroscopic data for the novel compound 1,1,1,3-tetrachloroheptane. Due to the absence of published experimental data for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. Detailed, standardized experimental protocols for obtaining such data are also provided, along with visualizations of the molecular structure, a proposed mass spectrometry fragmentation pathway, and a general workflow for spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development who may be working with chlorinated alkanes.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~4.4 - 4.6Quintet1HH on C3
b~2.8 - 3.0Multiplet2HH on C2
c~1.8 - 2.0Multiplet2HH on C4
d~1.3 - 1.5Multiplet4HH on C5 & C6
e~0.9Triplet3HH on C7

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~95 - 105
C2~50 - 60
C3~70 - 80
C4~40 - 50
C5~30 - 40
C6~20 - 30
C7~10 - 20
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
2850 - 3000C-H StretchStrongAlkane (sp³ C-H)
1450 - 1470C-H Bend (Scissoring)Medium-CH₂-
1375 - 1385C-H Bend (Rocking)Medium-CH₃
600 - 800C-Cl StretchStrongAlkyl Halide
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this analysis.[1]

Predicted Mass Spectrometry Data (Electron Ionization)

m/z ValueInterpretationNotes
238, 240, 242, 244, 246Molecular Ion [M]⁺The isotopic cluster is due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be characteristic for a tetrachlorinated compound.
203, 205, 207, 209[M - Cl]⁺Loss of a chlorine radical.
167, 169, 171[M - C₄H₉]⁺ or [C₃H₄Cl₃]⁺Cleavage of the C3-C4 bond.
131, 133[C₂H₂Cl₂]⁺Further fragmentation.
117, 119, 121[CCl₃]⁺Alpha-cleavage.
43[C₃H₇]⁺Propyl cation.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid sample such as this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved to avoid poor spectral resolution.[2]

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp spectral lines.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition :

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay may be necessary for quantitative analysis.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

A common method for liquid samples is Attenuated Total Reflectance (ATR).[3]

  • Background Spectrum : Ensure the ATR crystal (e.g., diamond or germanium) is clean.[3] Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application : Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[3]

  • Data Acquisition : Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A typical spectral range is 4000 to 400 cm⁻¹.[4]

  • Data Processing : The instrument software will automatically perform a background subtraction. The resulting spectrum can be displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high vacuum environment.[1]

  • Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[5]

  • Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams were created using the DOT language to illustrate key aspects of the analysis of this compound.

Caption: 2D structure of this compound.

fragmentation_pathway mol [C₇H₁₂Cl₄]⁺˙ m/z = 238, 240, 242, 244, 246 frag1 [C₇H₁₂Cl₃]⁺ m/z = 203, 205, 207, 209 mol->frag1 - Cl˙ frag2 [C₃H₄Cl₃]⁺ m/z = 167, 169, 171 mol->frag2 - C₄H₉˙ frag3 [CCl₃]⁺ m/z = 117, 119, 121 mol->frag3 α-cleavage

Caption: Proposed MS fragmentation of this compound.

spectroscopic_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation NMR NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR IR IR->Structure_Elucidation MS MS MS->Structure_Elucidation MS->Purity_Assessment Sample Sample Sample->NMR Sample->IR Sample->MS

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the determination of the thermodynamic properties of 1,1,1,3-tetrachloroheptane, addressing the current data gap through established experimental and computational methodologies.

Introduction

This compound is a halogenated alkane whose thermodynamic properties are not well-documented in publicly available literature. Understanding these properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction modeling in various industrial and research applications, including its potential use as an intermediate in chemical synthesis. This guide provides a framework for determining the thermodynamic properties of this compound by detailing relevant experimental and computational techniques. Due to the scarcity of direct data, this paper also presents available data for a structurally similar compound, 1,1,1,3-tetrachloropropane, to serve as a reference and to illustrate the application of the described methodologies.

Current State of Knowledge: Data for Analogous Compounds

Table 1: Condensed Phase Thermochemistry Data for 1,1,1,3-Tetrachloropropane

PropertyValueUnitsReference
Enthalpy of formation of liquid (ΔfH°liquid)-235.6kJ/mol[1]
Enthalpy of combustion of liquid (ΔcH°liquid)-1549.3kJ/mol[1]
Standard entropy of liquid (S°liquid)275.3J/mol·K[1]
Constant pressure heat capacity of liquid (Cp,liquid)196.2J/mol·K[1]

Table 2: Phase Change Data for 1,1,1,3-Tetrachloropropane

PropertyValueUnitsReference
Boiling Point (Tboil)430.9K[2]
Triple Point Temperature (Ttriple)237.74K[2]
Enthalpy of vaporization (ΔvapH)57.8kJ/mol[2]
Enthalpy of fusion (ΔfusH)10.49kJ/mol[2]

Experimental Protocols for Thermodynamic Property Determination

In the absence of existing data, the following experimental protocols can be employed to determine the thermodynamic properties of this compound.

Determination of Heat Capacity (C_p)

The specific heat capacity at constant pressure (C_p) of liquid this compound can be determined using calorimetry.

Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of liquids.[3]

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference is used to calculate the heat capacity of the sample.

  • Apparatus: A differential scanning calorimeter, sample pans (hermetically sealed to prevent evaporation), and a data acquisition system.

  • Procedure:

    • A known mass of this compound is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The temperature of the cell is increased at a constant rate over the desired temperature range.

    • The heat flow to the sample and reference is continuously measured.

    • The experiment is repeated with a standard material of known heat capacity (e.g., sapphire) to calibrate the instrument.

    • The specific heat capacity of the sample is calculated from the difference in heat flow between the sample, the empty pan (baseline), and the standard.[3]

Methodology: Adiabatic Calorimetry

For high-precision measurements, an adiabatic calorimeter can be used.

  • Principle: The sample is heated in a well-insulated container (the calorimeter) to minimize heat exchange with the surroundings. The heat capacity is determined by measuring the temperature rise resulting from a known amount of electrical energy input.

  • Apparatus: An adiabatic calorimeter with a sample vessel, a precision thermometer, a heater, and a control system to maintain adiabatic conditions.

  • Procedure:

    • The sample vessel is filled with a known mass of this compound.

    • The calorimeter is assembled and the system is brought to the desired starting temperature.

    • A precisely measured amount of electrical energy is supplied to the heater in the sample vessel.

    • The temperature of the sample is recorded until a stable final temperature is reached.

    • The heat capacity of the sample is calculated by dividing the energy input by the measured temperature change, after correcting for the heat capacity of the calorimeter vessel.

Determination of Enthalpy of Formation (Δ_fH°)

The standard enthalpy of formation can be determined through reaction calorimetry, typically by measuring the enthalpy of combustion.

Methodology: Bomb Calorimetry

  • Principle: The substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

  • Apparatus: A bomb calorimeter, a high-pressure oxygen bomb, a water bath with a stirrer, a precision thermometer, and an ignition system.

  • Procedure:

    • A known mass of this compound is placed in a crucible inside the bomb.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known mass of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited electrically.

    • The final temperature of the water after combustion is recorded.

    • The heat of combustion at constant volume (Δ_cU) is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid).

    • The enthalpy of combustion at constant pressure (Δ_cH°) is then calculated from Δ_cU.

    • Finally, the standard enthalpy of formation (Δ_fH°) is calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Computational Protocols for Thermodynamic Property Estimation

Computational chemistry provides powerful tools for estimating thermodynamic properties when experimental data is unavailable.

Benson Group Additivity Method

This method estimates thermodynamic properties by summing the contributions of individual functional groups within a molecule.[4][5][6]

  • Principle: The thermodynamic properties of a molecule are assumed to be the sum of the contributions of its constituent groups. Each group's contribution is determined empirically from experimental data of a wide range of compounds.

  • Procedure for this compound:

    • The molecule is dissected into its constituent groups:

      • C-(Cl)₃(C)

      • C-(H)₂(C)₂

      • C-(H)(Cl)(C)₂

      • C-(H)₂(C)₂

      • C-(H)₂(C)₂

      • C-(H)₂(C)₂

      • C-(H)₃(C)

    • The corresponding group values for enthalpy of formation, entropy, and heat capacity at different temperatures are obtained from established databases.

    • These group values are summed to obtain the estimated thermodynamic properties of the entire molecule. Corrections for symmetry and non-nearest-neighbor interactions may also be applied to improve accuracy.[7]

Quantum Chemical Calculations

High-level ab initio quantum chemical methods can provide accurate predictions of thermodynamic properties.[8]

  • Principle: These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. From these fundamental properties, thermodynamic data can be calculated using statistical mechanics.

  • Methodology:

    • The 3D geometry of this compound is optimized using a suitable level of theory (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2).

    • Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and vibrational contributions to the thermodynamic properties.

    • Higher-level single-point energy calculations (e.g., Coupled Cluster theory - CCSD(T)) are often performed on the optimized geometry to obtain a more accurate electronic energy.

    • The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which help to reduce errors in the calculations.

    • Entropy and heat capacity are calculated from the vibrational, rotational, and translational partition functions derived from the optimized geometry and vibrational frequencies.

Synthesis of 1,1,1,3-Tetrachloroalkanes

The synthesis of 1,1,1,3-tetrachloroalkanes is typically achieved through the radical addition of carbon tetrachloride to a terminal alkene. For this compound, this would involve the reaction of carbon tetrachloride with 1-hexene.

General Reaction Scheme:

CCl₄ + CH₂=CH-(CH₂)₃-CH₃ → CCl₃-CH₂-CHCl-(CH₂)₃-CH₃

This reaction is typically initiated by a radical initiator, such as a peroxide or an azo compound, or catalyzed by a transition metal complex. The reaction conditions, such as temperature, pressure, and catalyst choice, can influence the yield and selectivity of the desired product.[9]

Visualizations

Workflow for Thermodynamic Property Determination

The following diagram illustrates a logical workflow for determining the thermodynamic properties of a compound like this compound, where experimental data is lacking.

workflow cluster_start Initiation cluster_data_gathering Data Gathering & Estimation cluster_experimental Experimental Determination cluster_analysis Analysis & Validation cluster_end Final Output Identify Need Identify Need for Thermodynamic Data Literature Search Literature Search for Direct Experimental Data Identify Need->Literature Search Analog Data Search for Data on Analogous Compounds Literature Search->Analog Data No data found Final Data Final Thermodynamic Property Data Literature Search->Final Data Data found Computational Estimation Computational Estimation (e.g., Group Additivity) Analog Data->Computational Estimation Synthesis Synthesis and Purification of this compound Computational Estimation->Synthesis High accuracy needed Computational Estimation->Final Data Sufficient accuracy Calorimetry Calorimetric Measurements (DSC, Bomb Calorimetry) Synthesis->Calorimetry Data Analysis Data Analysis and Property Calculation Calorimetry->Data Analysis Validation Validation of Computational Models with Experimental Data Data Analysis->Validation Validation->Final Data

Workflow for determining thermodynamic properties.
Benson Group Additivity Decomposition

This diagram illustrates the decomposition of this compound into its constituent groups for the Benson group additivity method.

benson cluster_groups Constituent Benson Groups cluster_sum Summation cluster_result Estimated Property mol This compound g1 C-(Cl)₃(C) mol->g1 g2 C-(H)₂(C)₂ mol->g2 g3 C-(H)(Cl)(C)₂ mol->g3 g4 C-(H)₂(C)₂ mol->g4 g5 C-(H)₂(C)₂   mol->g5 g6 C-(H)₂(C)₂    mol->g6 g7 C-(H)₃(C) mol->g7 summation Σ (Group Contributions) g1->summation g2->summation g3->summation g4->summation g5->summation g6->summation g7->summation property ΔfH°, S°, Cp summation->property

Benson group decomposition of this compound.

Conclusion

While direct experimental data on the thermodynamic properties of this compound is currently lacking, this guide outlines a clear path forward for researchers and scientists to obtain this crucial information. A combination of established experimental techniques, such as differential scanning and bomb calorimetry, and robust computational methods, including group additivity and quantum chemical calculations, can be employed to accurately determine the enthalpy of formation, entropy, and heat capacity of this compound. The provided data for the analogous 1,1,1,3-tetrachloropropane serves as a valuable reference point for these future studies. The systematic application of the methodologies described herein will fill the existing data gap and enable a more thorough understanding of the physicochemical behavior of this compound.

References

Environmental Fate and Degradation of 1,1,1,3-Tetrachloroheptane: A Technical Guide Based on Analogous Chlorinated Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chlorinated alkanes are a broad class of synthetic compounds that have seen widespread industrial use, leading to their distribution in various environmental compartments. Their persistence, potential for bioaccumulation, and toxicity are of significant concern. This guide focuses on the environmental fate and degradation of 1,1,1,3-tetrachloroheptane, a medium-chain chlorinated alkane. By examining the degradation pathways, kinetics, and influential factors of analogous compounds, we can construct a scientifically grounded projection of its environmental behavior.

The structure of this compound, with a trichloromethyl group at one end and an additional chlorine atom on the third carbon, suggests it will be subject to a combination of degradation mechanisms observed for other highly chlorinated and medium-chain alkanes.

Physicochemical Properties (Inferred)

The environmental partitioning of this compound will be governed by its physicochemical properties. Based on its structure (a C7 alkane with four chlorine atoms), the following properties can be inferred:

PropertyInferred Value/CharacteristicRationale/Analogous Compound Data
Molecular Weight ~238 g/mol Calculated from atomic weights.
Water Solubility LowChlorinated alkanes are generally hydrophobic.
Vapor Pressure Low to ModerateExpected to be lower than shorter-chain analogues but higher than longer-chain ones.
Octanol-Water Partition Coefficient (log Kow) HighExpected to be in the range of other MCCAs (typically > 4.5), indicating a high potential for bioaccumulation in fatty tissues and sorption to organic matter in soil and sediment.[1]
Organic Carbon-Water Partition Coefficient (log Koc) HighConsistent with high Kow, suggesting strong binding to soil and sediment organic carbon.

Abiotic Degradation Pathways

Abiotic degradation processes, which are purely chemical or photochemical, play a role in the transformation of chlorinated alkanes in the environment.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the substitution of a chlorine atom with a hydroxyl group. For chlorinated alkanes, this process is generally slow under neutral pH conditions in natural waters.[2][3] The rate of hydrolysis is dependent on the stability of the carbon-halogen bond, with weaker bonds leading to faster hydrolysis. The C-Cl bond is relatively strong, contributing to the persistence of these compounds.

The presence of the 1,1,1-trichloro- moiety can influence hydrolysis. Under certain conditions, dehydrochlorination, the elimination of hydrogen chloride, can occur, leading to the formation of a double bond and producing a chlorinated alkene. For this compound, this could potentially lead to the formation of 1,1,3-trichloroheptene isomers.

Factors Influencing Hydrolysis:

  • pH: Hydrolysis rates can be significantly faster under basic (alkaline) conditions.

  • Temperature: Higher temperatures generally increase the rate of hydrolysis.

Photolysis

Photodegradation involves the breakdown of a chemical by light energy. Chlorinated alkanes do not typically absorb sunlight directly in the environmentally relevant spectrum. However, indirect photolysis can be a significant degradation pathway in sunlit surface waters.[4][5] This process is mediated by photochemically produced reactive species.

  • Hydroxyl Radicals (•OH): These highly reactive species can abstract a hydrogen atom from the alkane chain, initiating an oxidation cascade that can lead to the cleavage of C-C and C-Cl bonds. The rate of this reaction tends to decrease with increasing chlorine content.[4][5]

  • Hydrated Electrons (e⁻aq): These are powerful reducing agents formed in anoxic, sunlit waters. They can react rapidly with highly chlorinated compounds, leading to reductive dechlorination. The rate of reaction with hydrated electrons generally increases with higher chlorine content.[4][5]

Given its tetrachlorinated structure, this compound is expected to be susceptible to degradation by both hydroxyl radicals and hydrated electrons in aqueous environments.

Biotic Degradation Pathways

Microbial degradation is a critical process for the natural attenuation of chlorinated alkanes. Both aerobic and anaerobic conditions can support the breakdown of these compounds, though the specific pathways differ significantly.

Anaerobic Biodegradation

Under anaerobic (oxygen-depleted) conditions, which are common in sediments, saturated subsoils, and contaminated aquifers, reductive dechlorination is the primary biodegradation pathway for highly chlorinated alkanes.[6] Microorganisms use the chlorinated compound as an electron acceptor in a process known as "halorespiration".

Key anaerobic degradation mechanisms include:

  • Reductive Hydrogenolysis: This is a sequential process where a chlorine atom is removed and replaced by a hydrogen atom. For this compound, this would lead to a series of less chlorinated heptanes.

  • Dichloroelimination: This involves the removal of two chlorine atoms from adjacent (vicinal) or the same (geminal) carbon atoms, resulting in the formation of a double bond. For example, 1,1,2,2-tetrachloroethane undergoes dichloroelimination to form 1,2-dichloroethene.[7][8]

The 1,1,1-trichloro- group is susceptible to reductive dechlorination. For instance, 1,1,1-trichloroethane is reductively dechlorinated to 1,1-dichloroethane and then to chloroethane. A similar initial step is plausible for this compound.

Generalized Anaerobic Degradation Pathway for a 1,1,1,X-Tetrachloroalkane

parent 1,1,1,X-Tetrachloroalkane h1 1,1,X-Trichloroalkane parent->h1 Hydrogenolysis alkene Dichloroalkene parent->alkene Dichloroelimination h2 1,X-Dichloroalkane h1->h2 Hydrogenolysis h3 Monochloroalkane h2->h3 Hydrogenolysis final Alkane / Alkene h3->final alkene->final

Caption: Hypothetical anaerobic degradation pathways for a generic 1,1,1,X-tetrachloroalkane.

Aerobic Biodegradation

In the presence of oxygen, microorganisms can degrade chlorinated alkanes through oxidative pathways. The susceptibility to aerobic degradation is highly dependent on the degree and position of chlorination. Highly chlorinated alkanes are generally more resistant to aerobic attack.

  • Cometabolism: Many aerobic degradation pathways for chlorinated compounds are cometabolic. This means the microbe does not use the chlorinated alkane as its primary energy source. Instead, enzymes produced to metabolize a primary substrate (e.g., methane, propane, butane) fortuitously act on the chlorinated compound.[6][9] Monooxygenase enzymes are often implicated in the initial step, which involves the incorporation of oxygen into the molecule. This can lead to the formation of chlorinated alcohols, which are then further metabolized. For example, Mycobacterium species can cometabolically degrade 1,1,1-trichloroethane to 2,2,2-trichloroethanol in the presence of ethane.[10]

The long alkyl chain of heptane might also be susceptible to initial attack at the unchlorinated end of the molecule, potentially via terminal oxidation followed by beta-oxidation, a common pathway for alkane degradation. However, the presence of chlorine atoms can hinder or alter this process. The position of the chlorine atoms significantly influences degradability, with terminally chlorinated alkanes often being more readily degraded than those with vicinal (adjacent) chlorination.[4][11]

Aerobic Cometabolic Workflow

cluster_0 Microbial Cell cluster_1 Degradation Process enzyme Monooxygenase tca This compound enzyme->tca Acts on primary_sub Primary Substrate (e.g., Alkane) primary_sub->enzyme Induces intermediate Chlorinated Alcohol Intermediate tca->intermediate Oxidation products Further Metabolites intermediate->products

Caption: Logical workflow for the aerobic cometabolism of this compound.

Quantitative Degradation Data for Analogous Compounds

Quantitative data on the degradation of chlorinated alkanes is often presented as half-lives (t1/2), the time required for 50% of the initial concentration to disappear. This data is highly variable and dependent on the specific compound and environmental conditions.

Table 1: Environmental Half-Lives of Analogous Chlorinated Compounds

CompoundMediumConditionHalf-Life (t1/2)Reference
Short-Chain Chlorinated Paraffins (SCCPs, 65% Cl)Freshwater SedimentAerobic1630 days(UNEP, 2015) via AICIS[12]
Short-Chain Chlorinated Paraffins (SCCPs, 65% Cl)Marine SedimentAerobic450 days(UNEP, 2015) via AICIS[12]
Short-Chain Chlorinated Paraffins (SCCPs)Anaerobic SedimentAnaerobicLittle to no mineralization observed(UNEP, 2015) via AICIS[12]
Permethrin (example pesticide)SoilAerobic~40 days (range 11-113)NPIC[13]
Permethrin (example pesticide)Water (on sediment)-> 1 yearNPIC[13]
Carbon TetrachlorideGroundwater (16°C, pH 7.75)Hydrolysis630 yearsPNNL Report[14]
ChloroformGroundwater (16°C, pH 7.75)Hydrolysis3400 yearsPNNL Report[14]

Note: This table highlights the general persistence of chlorinated compounds, especially under conditions unfavorable for degradation. The variability underscores the importance of site-specific conditions.

Experimental Protocols

Investigating the environmental fate of a compound like this compound typically involves laboratory microcosm studies. These studies simulate environmental conditions to determine degradation potential and pathways.

Anaerobic Biodegradation Microcosm Study Protocol

Objective: To determine the potential for, and pathways of, anaerobic biodegradation of this compound in a specific soil/sediment and groundwater matrix.

Materials:

  • Site-specific soil/sediment and groundwater, collected with minimal exposure to oxygen.

  • Serum bottles (e.g., 160 mL) with Teflon-lined septa and aluminum crimp caps.

  • Anaerobic chamber or glove box.

  • This compound (neat or as a stock solution in a suitable solvent).

  • (Optional) Electron donors (e.g., lactate, acetate, hydrogen).

  • (Optional) Nutrients (mineral medium).

  • Reagents for sterile controls (e.g., mercuric chloride or autoclaving).

Procedure:

  • Preparation (inside an anaerobic chamber):

    • Dispense a known amount of site soil or sediment (e.g., 20-50 g) into each serum bottle.

    • Add site groundwater, minimizing headspace, to create a slurry.

    • Prepare different treatment groups:

      • Live Treatment: Soil, groundwater, and the target compound.

      • Sterile Control: Autoclaved (or poisoned) soil and groundwater, plus the target compound. This control accounts for abiotic losses.

      • (Optional) Amended Treatments: Live treatments with the addition of electron donors or nutrients to assess the potential for enhanced bioremediation.

  • Spiking:

    • Spike the bottles with this compound to a target initial concentration (e.g., 1-10 mg/L).

  • Incubation:

    • Crimp-seal all bottles.

    • Incubate in the dark at the in-situ temperature of the source environment (e.g., 15-20°C).

  • Sampling and Analysis:

    • Periodically, sacrifice replicate bottles from each treatment group.

    • Analyze the headspace or aqueous phase for the parent compound and potential degradation products.

    • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method.[3][15][16][17][18][19][20][21]

      • Sample Introduction: Headspace injection for volatile compounds. Liquid-liquid extraction or solid-phase microextraction (SPME) for less volatile compounds.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

      • Detector: Mass spectrometer, often operated in Electron Capture Negative Ionization (ECNI) mode for enhanced sensitivity to halogenated compounds.[15][17][18]

  • Data Interpretation:

    • Compare the concentration decrease in live treatments to sterile controls. A significantly faster decrease in live bottles indicates biodegradation.

    • Identify and quantify daughter products to elucidate the degradation pathway.

Photodegradation Experimental Protocol

Objective: To determine the rate and mechanism of indirect photochemical degradation of this compound in water.

Materials:

  • Quartz tubes or a photoreactor.

  • A light source simulating the solar spectrum (e.g., high-pressure mercury lamp or xenon arc lamp).

  • Purified water.

  • Photosensitizers to generate reactive species (e.g., nitrate for •OH, acetone for triplet states).

  • Radical scavengers (e.g., tert-butanol for •OH) to probe mechanisms.

  • This compound.

Procedure:

  • Solution Preparation: Prepare aqueous solutions of this compound with and without photosensitizers in quartz tubes.

  • Irradiation: Place the tubes in the photoreactor and irradiate for a set period. Include dark controls to account for non-photochemical losses.

  • Quenching Experiments (for mechanism): Run parallel experiments with radical scavengers. A reduced degradation rate in the presence of a specific scavenger indicates the involvement of that radical.

  • Analysis: At various time points, remove samples and analyze for the parent compound concentration using GC-MS or HPLC.

  • Rate Calculation: Calculate the pseudo-first-order rate constants from the concentration vs. time data.

Conclusion

While specific data for this compound is lacking, a robust understanding of its environmental fate and degradation can be inferred from the extensive research on other chlorinated alkanes. It is likely to be a persistent compound, with slow abiotic degradation rates under typical environmental conditions. Its primary degradation pathways are expected to be anaerobic reductive dechlorination in anoxic environments and indirect photolysis in sunlit surface waters. Aerobic degradation is likely to be a slow, cometabolic process. The high inferred Kow suggests a tendency to partition to soil, sediment, and biota, which could reduce its mobility but increase its persistence and potential for bioaccumulation. Further experimental studies, following the protocols outlined herein, are necessary to definitively characterize the environmental risk posed by this compound.

References

Unveiling 1,1,1,3-Tetrachloroheptane: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the historical context, synthesis, and physicochemical properties of 1,1,1,3-tetrachloroheptane. This compound, a polychlorinated n-alkane (PCA), holds a unique position in the landscape of chemical research, primarily emerging from specialized academic investigations into novel catalytic processes rather than widespread industrial application. Its discovery and synthesis are intrinsically linked to advancements in organometallic catalysis, specifically the radical addition of carbon tetrachloride to alkenes. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and a visualization of the reaction pathway to support further research and application in relevant fields.

Historical Context and Discovery

The documented emergence of this compound in scientific literature is a relatively recent development, primarily associated with academic explorations of catalytic reactions.[1] Unlike many chlorinated hydrocarbons with a long history of industrial use, this compound's discovery is a direct outcome of modern research into the catalytic activity of dimolybdenum complexes.

A pivotal study by Rej and colleagues in 2016 marked the first significant report of the synthesis of this compound.[2] The research focused on the use of mixed ligated tris(amidinate)dimolybdenum complexes as catalysts for the radical addition of carbon tetrachloride (CCl₄) to 1-hexene.[2] This investigation demonstrated the efficacy of these novel catalytic systems, with this compound being the resulting product molecule.[1][2] Therefore, the "discovery" of this compound is more accurately described as its first intentional and well-characterized synthesis, showcasing the power of tailored catalysts to achieve specific chemical transformations.

Structurally, this compound is classified as a "very-short-chain chlorinated paraffin" (vSCCP), a subgroup of polychlorinated n-alkanes (PCAs).[1] Its seven-carbon backbone with four chlorine substituents, three on the first carbon and one on the third, gives it distinct chemical properties.[1] The chiral center at the C3 position also implies the existence of stereoisomers.[1]

Physicochemical Properties

Quantitative data for this compound is not extensively documented in publicly available databases. The following table summarizes the computed properties available from the PubChem database for a compound identified as tetrachloroheptane, which, based on its molecular formula, corresponds to this compound. It is important to note that these are computationally derived and may differ from experimentally determined values.

PropertyValueSource
Molecular Formula C₇H₁₂Cl₄PubChem
Molecular Weight 238.0 g/mol PubChem
XLogP3 5.1PubChem
Exact Mass 235.969311 DaPubChem
Monoisotopic Mass 235.969311 DaPubChem
Topological Polar Surface Area 0 ŲPubChem
Heavy Atom Count 11PubChem
Complexity 97.1PubChem

Table 1: Computed Physicochemical Properties of Tetrachloroheptane. [1]

Experimental Protocols

The seminal method for the synthesis of this compound is the catalytic radical addition of carbon tetrachloride to 1-hexene, as detailed by Rej et al. (2016). The following protocol is based on their work.

Synthesis of this compound via Catalytic Radical Addition

Materials:

  • Mixed ligated tris(amidinate)dimolybdenum complex catalyst (e.g., [Mo₂(DAniF)₃(OAc)])

  • Carbon tetrachloride (CCl₄)

  • 1-Hexene

  • Anhydrous toluene (solvent)

  • Internal standard (e.g., naphthalene) for GC analysis

Procedure:

  • In a glovebox, a Schlenk tube is charged with the dimolybdenum catalyst (e.g., 0.015 mmol, 1.0 mol %).

  • Anhydrous toluene (1.0 mL) is added to dissolve the catalyst.

  • 1-Hexene (1.5 mmol) and an internal standard are added to the solution.

  • Carbon tetrachloride (3.0 mmol) is then added to the reaction mixture.

  • The Schlenk tube is sealed and the reaction mixture is stirred at a controlled temperature (e.g., 80 °C).

  • The progress of the reaction is monitored by gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, this compound, can be isolated and purified using standard techniques such as column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods, including:

  • ¹H NMR Spectroscopy: To determine the proton environment in the molecule.

  • ¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

Reaction Pathway and Mechanism

The catalytic cycle for the radical addition of CCl₄ to 1-hexene, mediated by the dimolybdenum complex, is a key aspect of this synthesis. The proposed mechanism involves the activation of the C-Cl bond in carbon tetrachloride by the catalyst to generate a trichloromethyl radical (•CCl₃). This radical then adds to the double bond of 1-hexene, followed by a chlorine atom transfer from another molecule of CCl₄ to yield the final product and regenerate the radical species, thus propagating the chain reaction.

Reaction_Pathway Catalyst [Mo₂(DAniF)₃(L)] Activated_Complex [Mo₂(DAniF)₃(L)---Cl---CCl₃] Catalyst->Activated_Complex Activation CCl4_1 CCl₄ CCl4_1->Activated_Complex Radical_CCl3 •CCl₃ Activated_Complex->Radical_CCl3 Homolytic Cleavage Catalyst_Regen [Mo₂(DAniF)₃(L)] Activated_Complex->Catalyst_Regen Regeneration Adduct_Radical Cl₃C-CH₂-ĊH-(CH₂)₃-CH₃ Radical_CCl3:e->Adduct_Radical:w Addition Hexene 1-Hexene Hexene:e->Adduct_Radical:w Product This compound Adduct_Radical:s->Product:n Cl Atom Transfer CCl4_2 CCl₄ CCl4_2:s->Product:n

Catalytic Radical Addition Pathway.

Conclusion

The discovery and synthesis of this compound are a testament to the ongoing advancements in catalytic chemistry. While not a compound of widespread historical significance, its emergence from targeted academic research highlights the potential for developing novel molecules with specific functionalities. This technical guide provides a foundational understanding of its historical context, a detailed experimental protocol for its synthesis, and the available physicochemical data. It is anticipated that this information will be a valuable resource for researchers and scientists in the fields of organic synthesis, catalysis, and drug development, potentially inspiring further investigation into the applications of this and related chlorinated alkanes.

References

Methodological & Application

Application Note and Protocol: Detection of 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3-Tetrachloroheptane is a polychlorinated alkane (PCA) of potential interest in environmental monitoring and toxicology studies. Due to its chemical structure, concerns may arise regarding its persistence, bioaccumulation, and potential health effects. This document provides a detailed application note and a proposed protocol for the analytical detection and quantification of this compound in environmental and biological matrices. While specific standardized methods for this exact compound are not widely documented, the methodologies presented here are based on established analytical principles for similar chlorinated hydrocarbons and are expected to be effective. The primary recommended technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS), a robust and sensitive method for the analysis of semi-volatile organic compounds.[1]

Principle of the Method

The proposed method involves the extraction of this compound from the sample matrix using an appropriate organic solvent, followed by concentration and analysis by GC-MS. The gas chromatograph separates the target analyte from other components in the sample extract based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then detects and quantifies the analyte based on its unique mass spectrum, providing high selectivity and sensitivity.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[2][3][4]

For Water Samples: Liquid-Liquid Extraction (LLE)

  • Measure 250 mL of the water sample into a 500 mL separatory funnel.

  • Spike the sample with a surrogate standard to monitor extraction efficiency.

  • Add 30 mL of a suitable extraction solvent, such as dichloromethane or a 1:1 mixture of acetone and n-hexane.[5]

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the organic layer (bottom layer for dichloromethane, top layer for hexane mixture) into a collection flask.

  • Repeat the extraction two more times with fresh aliquots of the solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Add an internal standard prior to GC-MS analysis.

For Solid Samples (e.g., Soil, Sediment, Tissue): Ultrasonic or Soxhlet Extraction

  • Homogenize the sample to ensure uniformity.

  • Weigh approximately 10 g of the homogenized sample into a beaker.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

  • Spike the sample with a surrogate standard.

  • Ultrasonic Extraction:

    • Add 30 mL of extraction solvent (e.g., acetone/hexane 1:1) to the sample.

    • Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.

    • Decant the solvent into a collection flask.

    • Repeat the extraction two more times with fresh solvent.[6]

  • Soxhlet Extraction:

    • Place the sample in a Soxhlet thimble.

    • Extract with a suitable solvent (e.g., dichloromethane) for 6-8 hours.[7]

  • Filter the combined extracts to remove particulate matter.

  • Concentrate the extract to a final volume of 1 mL.

  • Add an internal standard before analysis.

GC-MS Analysis

The following are proposed starting parameters for the GC-MS analysis. Optimization may be required.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent[8]
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
GC ColumnAgilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent[8][9]
Oven ProgramInitial temp 40 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalent[8]
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Mass Range50-500 m/z
Acquisition ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative data for this compound would be determined following method validation. The table below presents hypothetical, yet expected, data for the analysis.

AnalyteRetention Time (min)Primary Quant Ion (m/z)Secondary Quant Ion (m/z)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
This compound~12.51171490.050.15
Surrogate StandardVariesVariesVaries--
Internal StandardVariesVariesVaries--

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate: A known amount of the analyte is added to a sample to assess matrix effects and recovery.

  • Laboratory Control Sample: A certified reference material or a spiked clean matrix is analyzed to monitor the performance of the method.

  • Calibration Curve: A multi-point calibration curve should be generated using analytical standards of this compound.[5] Certified reference materials can be sourced from various suppliers.[10][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample Collection (Water, Soil, etc.) spike_surrogate Spike with Surrogate Standard sample->spike_surrogate extraction Extraction (LLE or Soxhlet) spike_surrogate->extraction concentration Concentration extraction->concentration spike_internal Spike with Internal Standard concentration->spike_internal gc_injection GC Injection spike_internal->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis final_report Final Report data_analysis->final_report

Caption: Workflow for the analysis of this compound.

Logical Relationship of Analytical Steps

logical_relationship start Start sample_prep Sample Preparation start->sample_prep instrument_setup Instrument Setup & Calibration start->instrument_setup analysis Sample Analysis sample_prep->analysis instrument_setup->analysis data_processing Data Processing analysis->data_processing qc_check QC Check data_processing->qc_check qc_check->instrument_setup Fail report Generate Report qc_check->report Pass end End report->end

Caption: Decision logic in the analytical protocol.

References

Application Note: Analysis of 1,1,1,3-Tetrachloroheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note outlines a general method for the qualitative and quantitative analysis of 1,1,1,3-Tetrachloroheptane using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the lack of specific experimental data for this compound in publicly available databases, this document provides a robust starting protocol based on established methods for similar halogenated hydrocarbons. Additionally, predicted retention and mass spectral data are presented to aid in preliminary identification. The provided methodologies are intended to serve as a foundation for method development and validation in a research setting.

Introduction

This compound is a halogenated alkane of interest in various chemical and pharmaceutical research areas. Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of chlorinated hydrocarbons.[1] This application note details a generalized experimental protocol and provides predicted data to facilitate the analysis of this compound.

Predicted Analytical Data

As of the date of this publication, experimental chromatographic and mass spectrometric data for this compound are not widely available. The following table summarizes predicted data based on the analysis of similar halogenated alkanes and theoretical fragmentation patterns. Researchers should verify these predictions experimentally.

ParameterPredicted Value/InformationBasis of Prediction
Molecular Weight 251.99 g/mol Calculated from the molecular formula (C7H12Cl4)
Predicted Retention Index 1300 - 1500Based on the boiling point and structure relative to n-alkanes on a non-polar stationary phase. The retention index is a method to standardize retention times.[2][3]
Predicted Major Mass Fragments (m/z) 217, 181, 145, 117, 81, 41[M-Cl]+ : Loss of a chlorine atom. [M-HCl]+ : Loss of hydrogen chloride. Cleavage at the C3-C4 bond : Resulting in fragments like [C3H4Cl3]+ (m/z 145) and subsequent losses of HCl or Cl. Alkyl chain fragmentation : Characteristic losses of CnH2n+1 fragments.
Predicted Base Peak m/z 117 or 145The most stable fragment, likely resulting from the cleavage adjacent to the chlorine-substituted carbon.

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific instrumentation and analytical requirements.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane or dichloromethane. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Extraction (if applicable): For samples in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be necessary. The choice of extraction solvent and procedure should be optimized for recovery of halogenated hydrocarbons.

GC-MS Instrumentation and Conditions

The following table outlines recommended starting conditions for the GC-MS analysis.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium, constant flow mode at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-350
Acquisition Mode Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Analysis

  • Qualitative Analysis: Identify the peak corresponding to this compound by comparing the acquired mass spectrum with the predicted fragmentation pattern. The retention time should be consistent across analyses.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion (quantifier ion) against the concentration of the prepared standards. Use the regression equation from the calibration curve to determine the concentration of this compound in unknown samples.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Injection Standard->Injection Sample Sample Matrix Extraction Extraction (LLE/SPE) Sample->Extraction Extraction->Injection GC_Separation GC Separation Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pathway Molecule This compound (C7H12Cl4) m/z = 252 (isotope pattern) Molecular_Ion Molecular Ion [M]+• m/z = 252 Molecule->Molecular_Ion Electron Ionization (70 eV) Fragment1 [M-Cl]+ m/z = 217 Molecular_Ion->Fragment1 - Cl• Fragment2 [M-HCl]+• m/z = 216 Molecular_Ion->Fragment2 - HCl Fragment3 [C3H4Cl3]+ m/z = 145 Molecular_Ion->Fragment3 C-C Cleavage Fragment4 [C4H7Cl]+ m/z = 90 Molecular_Ion->Fragment4 C-C Cleavage Fragment5 Further Fragmentation (e.g., loss of C2H5, HCl) Fragment1->Fragment5 Fragment2->Fragment5 Fragment3->Fragment5

Caption: Predicted fragmentation of this compound.

Conclusion

This application note provides a comprehensive, though generalized, protocol for the GC-MS analysis of this compound. The outlined experimental conditions and predicted data serve as a valuable starting point for researchers. It is imperative to perform in-house validation of the method to establish specific retention times, mass fragmentation patterns, and quantitative performance metrics for this particular analyte.

References

Application Note & Protocol: 1,1,1,3-Tetrachloroheptane as a Non-Polar Solvent in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is a hypothetical application note. 1,1,1,3-Tetrachloroheptane is not a commonly available solvent, and its properties and performance in the described application have been estimated based on structurally similar compounds. The protocols provided are theoretical and require experimental validation. Appropriate safety precautions for handling chlorinated hydrocarbons must be followed.

Introduction

For researchers, scientists, and drug development professionals, the choice of solvent is critical for reaction success, influencing yield, selectivity, and safety. Halogenated alkanes are a class of solvents known for their non-polar nature, high density, and ability to dissolve a wide range of organic compounds, including common reagents and catalysts in organic synthesis.[1] This application note introduces the potential utility of this compound as a non-polar solvent, specifically in the context of Friedel-Crafts acylation, a cornerstone reaction in the synthesis of pharmaceutical intermediates.[2]

This compound (C₇H₁₂Cl₄) is a polychlorinated n-alkane (PCA) with a seven-carbon backbone. Its structure suggests a high degree of non-polarity and a relatively high boiling point compared to shorter-chain chlorinated solvents like dichloromethane (DCM). These characteristics could offer advantages in reactions requiring precise temperature control above ambient temperature and for dissolving non-polar starting materials and intermediates.

Estimated Physicochemical Properties

As specific experimental data for this compound is not widely available, the following properties have been estimated based on data for analogous short- and medium-chain chlorinated paraffins.

PropertyEstimated ValueRationale / Reference Analogue
Molecular Formula C₇H₁₂Cl₄-
Molecular Weight 238.0 g/mol Calculated
Appearance Colorless to light yellow liquidGeneral property of chlorinated alkanes.
Boiling Point 210-230 °CExtrapolated from shorter chain polychlorinated alkanes.
Density ~1.3 g/mLHigher than water, typical for polychlorinated alkanes.
Solubility in Water Very low (<1 mg/L)Characteristic of hydrophobic chlorinated hydrocarbons.
Solubility in Organic Solvents Miscible with hydrocarbons, ethers, and other chlorinated solvents.General solubility of non-polar compounds.
Vapor Pressure LowExpected due to higher molecular weight and boiling point.

Application: Friedel-Crafts Acylation of Anisole

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. The choice of an inert, non-polar solvent is crucial to solubilize the aromatic substrate, the acylating agent, and the Lewis acid catalyst (e.g., AlCl₃) without participating in the reaction.[3][4] Dichloromethane is commonly used, but its low boiling point (39.8 °C) can be a limitation for reactions requiring higher temperatures to proceed at a reasonable rate. The estimated higher boiling point of this compound makes it a potentially suitable alternative for such cases.

Reaction Scheme

Anisole reacts with acetyl chloride in the presence of aluminum chloride to yield 4-methoxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals.

Anisole Anisole Plus1 + Anisole->Plus1 AcetylChloride Acetyl Chloride AcetylChloride->Plus1 AlCl3 AlCl₃ Arrow AlCl3->Arrow Catalyst Solvent This compound Solvent->Arrow Solvent Product 4-Methoxyacetophenone Plus2 + Product->Plus2 HCl HCl HCl->Plus2 Plus1->Arrow Arrow->Product

Caption: Friedel-Crafts Acylation of Anisole.

Experimental Protocol (Hypothetical)

Materials:

  • Anisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound (hypothetical solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a gas trap

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap (to neutralize evolved HCl), and an addition funnel.

    • Place the flask in a heating mantle.

  • Reagent Preparation:

    • In the three-neck flask, suspend anhydrous AlCl₃ (1.2 equivalents) in this compound (5 mL per mmol of anisole).

    • In the addition funnel, prepare a solution of anisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in this compound (2 mL per mmol of anisole).

  • Reaction:

    • With vigorous stirring, slowly add the solution from the addition funnel to the AlCl₃ suspension over 30 minutes. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with an additional portion of this compound.

    • Combine the organic layers and wash sequentially with water and saturated NaHCO₃ solution until gas evolution ceases.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to remove the this compound.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow Diagram

G start Start setup Assemble dry glassware (3-neck flask, condenser, addition funnel) start->setup reagents Charge AlCl₃ and this compound to the flask setup->reagents addition Slowly add anisole and acetyl chloride in this compound reagents->addition reaction Heat reaction mixture to 60-70°C for 2-3 hours addition->reaction workup Quench with ice/HCl and perform liquid-liquid extraction reaction->workup purification Dry organic layer and remove solvent via rotary evaporation workup->purification end Purify crude product purification->end

Caption: Hypothetical workflow for Friedel-Crafts acylation.

Safety and Handling

Chlorinated hydrocarbons should be handled with care in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Due to its high density, spills of this compound should be contained and prevented from entering drains. Waste should be disposed of according to institutional guidelines for halogenated organic waste.

Conclusion

While further experimental validation is necessary, the estimated properties of this compound suggest its potential as a high-boiling, non-polar solvent for specific applications in organic synthesis, such as Friedel-Crafts acylations. Its inert nature and ability to dissolve key reagents could offer advantages over more volatile chlorinated solvents, particularly in reactions requiring elevated temperatures. Researchers are encouraged to synthesize and characterize this solvent to explore its practical utility in synthetic chemistry.

References

Application Note: The Use of 1,1,1,3-Tetrachloroheptane as an Internal Standard for the Quantification of Chlorinated Pesticides in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of organic pollutants in complex matrices is a significant challenge in environmental and analytical chemistry. The use of an internal standard (IS) is a widely accepted method to improve the precision and accuracy of chromatographic analyses by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard should be chemically similar to the target analytes, not naturally present in the samples, and chromatographically resolved from all other components.[1][2]

This document presents a hypothetical application and protocol for the use of 1,1,1,3-tetrachloroheptane as an internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of a selected group of chlorinated pesticides in water samples. Due to the absence of published literature on the specific use of this compound as an internal standard, this application note is intended as a theoretical guide based on established principles of chromatography and internal standardization for persistent organic pollutants (POPs).[3][4][5]

Principle

This compound is a chlorinated alkane with a structure that is not expected to be found in environmental samples, making it a potentially suitable candidate as an internal standard. Its volatility and chromatographic behavior are anticipated to be comparable to those of several mid-to-high molecular weight chlorinated pesticides, allowing it to effectively compensate for analytical variability throughout the sample preparation and analysis workflow.

Experimental Protocols

1. Materials and Reagents

  • Solvents: HPLC-grade or pesticide-grade n-hexane, dichloromethane, acetone, and methanol.

  • Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours).

  • Standards: Certified reference standards of target chlorinated pesticides (e.g., Heptachlor, Aldrin, Dieldrin, Endrin, DDT).

  • Internal Standard (IS): this compound (synthesis required or custom synthesis).

  • Stock Solutions: Prepare individual stock solutions of pesticides and the internal standard in n-hexane at a concentration of 100 µg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations in n-hexane. Each calibration standard should contain a constant concentration of the internal standard (e.g., 50 ng/mL).

2. Sample Preparation: Liquid-Liquid Extraction of Water Samples

  • Collect 1 L water samples in amber glass bottles.

  • Spike each sample with a known amount of the this compound internal standard solution to achieve a final concentration of 50 ng/L.

  • Transfer the sample to a 2 L separatory funnel.

  • Add 60 mL of dichloromethane to the separatory funnel, and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for 10 minutes and drain the lower organic layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

  • Combine the three organic extracts and dry by passing through a glass column containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator at 30°C.

  • Further concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless inlet

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 25°C/min to 150°C

    • Ramp 2: 3°C/min to 200°C

    • Ramp 3: 8°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: Example GC-MS SIM Parameters and Retention Times

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (IS) 9.85 117 151 185
Heptachlor10.21272274237
Aldrin11.56263261265
Dieldrin13.89345279347
Endrin14.12263281345
4,4'-DDT15.67235237165

Note: The retention time and m/z values for this compound are hypothetical and would need to be determined experimentally.

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
515,234150,1120.101
1031,056151,2340.205
2576,987149,8760.514
50155,432152,0121.022
100308,765150,5552.051
0.9995

Table 3: Example Recovery Study in Spiked Water Samples (n=3)

AnalyteSpiked Concentration (ng/L)Measured Concentration (ng/L)Recovery (%)RSD (%)
Heptachlor5048.597.04.5
Aldrin5046.893.65.1
Dieldrin5049.298.43.9
Endrin5047.595.04.8
4,4'-DDT5045.991.86.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1 L Water Sample spike_is Spike with This compound (IS) sample->spike_is lle Liquid-Liquid Extraction (Dichloromethane) spike_is->lle dry Drying with Anhydrous Sodium Sulfate lle->dry concentrate Concentration to 0.5 mL dry->concentrate gcms GC-MS Injection concentrate->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve Generation (Response Ratio vs. Concentration) peak_integration->calibration quantification Quantification of Analytes calibration->quantification result Final Concentration Report quantification->result logical_relationship cluster_quantification Quantification Logic response_ratio Response Ratio (RR) RR = Peak Area (Analyte) / Peak Area (IS) calibration_curve Calibration Curve RR = m * [Analyte] + c response_ratio->calibration_curve Calculated for each calibration standard unknown_concentration Unknown Concentration [Analyte] = (RR_sample - c) / m calibration_curve->unknown_concentration Used to determine concentration in samples

References

Application Notes and Protocols for Safe Handling of 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hazard Identification and Risk Assessment

Given the lack of specific data for 1,1,1,3-Tetrachloroheptane, a conservative approach to hazard assessment is mandatory. It should be treated as a substance with the potential for:

  • Acute and Chronic Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4] Prolonged or repeated exposure could lead to organ damage.[1]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[4]

  • Environmental Hazard: Assumed to be toxic to aquatic life with long-lasting effects.[6]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Quantitative Data Summary

Since specific data for this compound is unavailable, the following table provides analogous data for similar chlorinated compounds to guide safe handling practices.

Property1,1,2,3-Tetrachloropropane (CAS: 18495-30-2)[7]1,1,3,4-Tetrachlorohexafluorobutane (CAS: 423-38-1)[5]General Chlorinated Hydrocarbons
Physical State LiquidLiquidTypically Liquid
Boiling Point Not specifiedNot specifiedVaries
Flash Point Not specifiedNot specifiedOften non-flammable or high flash point
Primary Hazards Skin Irritation, Eye IrritationSkin Irritation, Eye Irritation, Respiratory IrritationToxicity, Environmental Hazard
Personal Protective Equipment (PPE) Protective gloves, clothing, eye/face protectionProtective gloves, clothing, eye/face protectionGloves, Goggles, Lab Coat, Respirator (if needed)
Storage Store in a well-ventilated place. Keep cool.Store in a well-ventilated place. Keep container tightly closed.Segregated from incompatible materials, well-ventilated area

Experimental Protocols

3.1. General Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8] The fume hood should have adequate airflow and be inspected regularly.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield must be worn at all times.[9][10]

    • Hand Protection: Wear two layers of chemically resistant gloves (e.g., nitrile or neoprene).[1] Gloves should be inspected for tears or holes before each use and changed immediately if contaminated.

    • Body Protection: A lab coat that fully covers the arms and closes in the front is required.[8] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn.

    • Footwear: Closed-toe shoes are mandatory in the laboratory.[3][9]

  • Hygiene Practices:

    • Do not eat, drink, or apply cosmetics in the laboratory.[2][3][9]

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8][9]

    • Remove all PPE before exiting the laboratory.[8]

3.2. Weighing and Dispensing

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and all necessary PPE is worn.

  • Containment: Place a weigh boat or appropriate container on the analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the required amount of this compound into the container using a clean spatula or pipette. Avoid generating dust or aerosols.

  • Cleaning: After dispensing, decontaminate the spatula and any surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Sealing: Tightly seal the primary container of this compound and return it to its designated storage location.

3.3. In-Reaction Use

  • Setup: Assemble the reaction apparatus within the chemical fume hood. Ensure all joints are properly sealed.

  • Addition: Add this compound to the reaction vessel slowly and carefully to avoid splashing.

  • Monitoring: Continuously monitor the reaction for any signs of leaks or unexpected events.

  • Work-up: Quench and work up the reaction within the fume hood. Handle all resulting mixtures as hazardous.

3.4. Spill and Emergency Procedures

  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use a spill kit with absorbent material to contain and clean up the spill.

    • Place the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the laboratory to contain the vapors.

    • Activate the emergency alarm and contact the institution's emergency response team.

    • Provide the Safety Data Sheet (if available for a similar compound) to emergency responders.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[1][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

3.5. Waste Disposal

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][2]

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all institutional and local regulations for hazardous waste disposal.

Storage

  • Store this compound in a tightly closed, properly labeled container.[7][8]

  • Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[7]

  • Store in a locked cabinet or an area with restricted access.

Visualizations

References

Application Notes and Protocols for the Synthesis of Chemical Derivatives from 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established chemical principles for the reactions of polychlorinated alkanes. Due to a lack of specific literature for 1,1,1,3-tetrachloroheptane, these protocols are hypothetical and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is a polychlorinated alkane with two distinct reactive sites: a 1,1,1-trichloromethyl group and a secondary chlorine at the 3-position. These functional groups offer opportunities for a variety of chemical transformations, yielding derivatives with potential applications in medicinal chemistry and drug development as scaffolds or intermediates. This document outlines protocols for three key synthetic transformations: dehydrochlorination, hydrolysis, and nucleophilic substitution.

Application Note 1: Synthesis of Dichloroalkene Derivatives via Dehydrochlorination

The dehydrochlorination of this compound can proceed at two positions. A double dehydrochlorination of the 1,1,1-trichloroethyl group can yield a 1,1-dichloroalkene moiety, a valuable functional group in organic synthesis. Additionally, elimination of the chlorine at the C-3 position can also occur, potentially leading to a mixture of unsaturated products. The 1,1-dichloroalkene derivatives are of particular interest as they can serve as precursors to various heterocyclic compounds and can be further functionalized.

Experimental Protocol: Dehydrochlorination of this compound

Objective: To synthesize 1,1,3-trichlorohept-1-ene and other unsaturated derivatives from this compound.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired dichloroalkene derivatives.

Data Presentation:

ParameterExpected Value
Reactant This compound
Major Product 1,1,3-Trichlorohept-1-ene
Reagent Potassium tert-butoxide
Solvent Tetrahydrofuran (THF)
Reaction Temperature Reflux
Reaction Time 4-6 hours
Hypothetical Yield 60-75%
Purification Method Silica Gel Column Chromatography

Visualization:

dehydrochlorination_workflow Workflow for Dehydrochlorination start Dissolve this compound in THF add_reagent Add Potassium tert-butoxide at 0°C start->add_reagent reflux Reflux for 4-6 hours add_reagent->reflux quench Quench with aq. NH4Cl reflux->quench extract Extract with Dichloromethane quench->extract dry Dry organic phase (MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate 1,1,3-Trichlorohept-1-ene purify->product

Workflow for Dehydrochlorination

Application Note 2: Synthesis of 3-Chloroheptanoic Acid via Hydrolysis

The 1,1,1-trichloromethyl group is a synthetic equivalent of a carboxylic acid. Hydrolysis under basic conditions can convert this group into a carboxylate, which upon acidification yields the corresponding carboxylic acid. This reaction provides a route to 3-chloroheptanoic acid, a functionalized fatty acid analog. Chlorinated fatty acids are of interest in biochemical studies and as potential modulators of lipid metabolic pathways.[1]

Experimental Protocol: Hydrolysis of this compound

Objective: To synthesize 3-chloroheptanoic acid from this compound.

Materials:

  • This compound

  • Aqueous sodium hydroxide (NaOH) solution (10 M)

  • 1,4-Dioxane

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and 1,4-dioxane.

  • Add 10 M aqueous NaOH solution (5.0 eq).

  • Heat the biphasic mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-18 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Carefully acidify the mixture to pH 1-2 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-chloroheptanoic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation:

ParameterExpected Value
Reactant This compound
Product 3-Chloroheptanoic Acid
Reagent Sodium Hydroxide (aqueous)
Solvent 1,4-Dioxane/Water
Reaction Temperature Reflux
Reaction Time 12-18 hours
Hypothetical Yield 70-85%
Purification Method Acid-base workup, Recrystallization

Visualization:

hydrolysis_pathway Synthetic Pathway for 3-Chloroheptanoic Acid start This compound intermediate Intermediate Triol (unstable) start->intermediate 1. NaOH (aq), Reflux 2. H3O+ product 3-Chloroheptanoic Acid intermediate->product - H2O

Synthetic Pathway for 3-Chloroheptanoic Acid

Application Note 3: Synthesis of 3-Amino-1,1,1-trichloroheptane Derivatives via Nucleophilic Substitution

The secondary chloride at the C-3 position is susceptible to nucleophilic substitution. Reaction with primary or secondary amines can introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals. This provides a pathway to novel chloro-amino-heptane derivatives. It is important to note that over-alkylation of the amine can be a competing side reaction.[2][3]

Experimental Protocol: Amination of this compound

Objective: To synthesize N-benzyl-1,1,1-trichloroheptan-3-amine from this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), acetonitrile, and potassium carbonate (2.5 eq).

  • Add benzylamine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 24-36 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired N-benzyl-1,1,1-trichloroheptan-3-amine.

Data Presentation:

ParameterExpected Value
Reactant This compound
Product N-benzyl-1,1,1-trichloroheptan-3-amine
Reagents Benzylamine, Potassium Carbonate
Solvent Acetonitrile
Reaction Temperature Reflux
Reaction Time 24-36 hours
Hypothetical Yield 50-65%
Purification Method Silica Gel Column Chromatography

Visualization:

amination_logic Logical Flow of Nucleophilic Substitution start This compound (Electrophile) reaction SN2 Reaction at C-3 start->reaction nucleophile Benzylamine (Nucleophile) nucleophile->reaction base K2CO3 (Base) base->reaction solvent Acetonitrile (Solvent) solvent->reaction product N-benzyl-1,1,1-trichloroheptan-3-amine reaction->product Desired Pathway side_product Over-alkylation Products reaction->side_product Potential Side Reaction

Logical Flow of Nucleophilic Substitution

References

Applications of 1,1,1,3-Tetrachloroheptane in Materials Science: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, no specific applications of 1,1,1,3-tetrachloroheptane in materials science have been documented. This suggests that the compound is not commonly utilized in this field. However, an examination of the broader class of organochlorine compounds, to which this compound belongs, can provide insights into its potential, albeit currently unrealized, applications.

Organochlorine compounds are organic molecules containing at least one covalently bonded chlorine atom. Their diverse chemical properties have led to their use in a wide range of applications, although some have raised environmental concerns.[1][2] In materials science, the reactivity of the carbon-chlorine bond is often exploited for the synthesis of polymers and other advanced materials.[3]

General Application Notes for Organochlorine Compounds in Materials Science

While specific data for this compound is unavailable, the following notes describe the general utility of organochlorine compounds in materials science and could theoretically encompass the potential use of this specific molecule.

1. Intermediate for Polymer Synthesis:

Chlorinated alkanes can serve as intermediates in polymerization reactions. The chlorine atoms can act as leaving groups in various coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds necessary for building polymer chains.[4] For instance, they can be involved in reactions to form polyolefins, polyesters, and polyethers. The reactivity of the C-Cl bond allows for the introduction of functional groups into a polymer backbone.

2. Plasticizers:

Certain chlorinated paraffins (long-chain chlorinated alkanes) have been historically used as secondary plasticizers in polymers like polyvinyl chloride (PVC). They can improve flexibility, and flame retardancy. However, due to environmental and health concerns, their use has been significantly reduced in many regions.

3. Flame Retardants:

The presence of chlorine in a molecule can impart flame-retardant properties. When a material containing chlorinated compounds is heated, it releases hydrogen chloride, which can quench the radical chain reactions of combustion in the gas phase.

4. Solvents in Material Processing:

Some organochlorine compounds are effective solvents for a variety of organic materials, including many polymers.[1] They are used in processes such as polymer casting, coating, and cleaning of material surfaces. However, due to their potential toxicity and environmental impact, their use as solvents is also declining in favor of safer alternatives.

Hypothetical Experimental Protocols

The following are hypothetical protocols illustrating how a compound like this compound could be used in a materials science context, based on the general reactivity of organochlorine compounds.

Protocol 1: Hypothetical Synthesis of a Functionalized Polymer Precursor

This protocol describes a hypothetical reaction where this compound is used to introduce a heptyl chain with reactive chlorine sites onto a polymer backbone.

  • Dissolution: Dissolve 10 g of a base polymer with reactive hydroxyl groups (e.g., polyvinyl alcohol) in a suitable solvent (e.g., 200 mL of dimethylformamide, DMF) in a three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.

  • Addition of Base: Add a stoichiometric equivalent of a non-nucleophilic base (e.g., pyridine) to the solution to deprotonate the hydroxyl groups.

  • Addition of Chlorinated Alkane: Slowly add a solution of this compound (1.2 equivalents) in 20 mL of DMF to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.

  • Precipitation and Purification: After cooling to room temperature, precipitate the functionalized polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter the precipitate and wash it repeatedly with methanol to remove unreacted reagents.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

Data Presentation

As no experimental data for this compound in materials science exists, the following table provides a summary of general physical and chemical properties for related, shorter-chain tetrachloroalkanes to offer a comparative perspective.

Property1,1,1,3-Tetrachloropropane[5]1,1,3,3-Tetrachlorobutane[6]1,1,1,3-Tetrachloropentane[7]1,1,1,3-Tetrachloro-3-methylbutane[8]
Molecular Formula C₃H₄Cl₄C₄H₆Cl₄C₅H₈Cl₄C₅H₈Cl₄
Molecular Weight ( g/mol ) 181.9195.9209.9209.9
IUPAC Name 1,1,1,3-tetrachloropropane1,1,3,3-tetrachlorobutane1,1,1,3-tetrachloropentane1,1,1,3-tetrachloro-3-methylbutane

Visualizations

The following diagrams illustrate hypothetical workflows and logical relationships relevant to the potential use of chlorinated alkanes in materials science.

G Hypothetical Workflow for Polymer Functionalization cluster_0 Preparation cluster_1 Reaction cluster_2 Purification A Dissolve Polymer in Solvent B Add Base A->B Deprotonation C Add this compound B->C Initiate Reaction D Heat and Stir C->D Allow Reaction to Proceed E Precipitate Polymer D->E Isolate Product F Wash with Non-Solvent E->F Remove Impurities G Dry Final Product F->G Obtain Pure Polymer

Caption: Hypothetical workflow for polymer functionalization.

G Potential Synthetic Pathways for Organochlorine Compounds A Alkane/Alkene C Chlorinated Alkane (e.g., this compound) A->C Chlorination B Chlorinating Agent (e.g., Cl2, SO2Cl2) B->C E Functionalized Polymer C->E Polymerization/ Grafting D Polymer Precursor D->E F Cross-linked Material E->F Cross-linking

Caption: Potential synthetic pathways involving organochlorines.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 1,1,1,3-tetrachloroheptane?

A1: The primary purification techniques for a non-polar, relatively high-boiling organic compound like this compound are fractional distillation and column chromatography.[1][2] Recrystallization is generally not suitable for non-crystalline oils at room temperature but may be attempted if the compound solidifies at low temperatures.

Q2: What are the likely impurities in crude this compound?

A2: Without a specific synthesis route, common impurities can be inferred. Potential impurities might include:

  • Unreacted starting materials: For example, if synthesized from the addition of carbon tetrachloride to 1-heptene.

  • Byproducts: Isomers such as 1,1,1,4-tetrachloroheptane or products of over-chlorination.

  • Solvents: Residual solvents from the reaction or initial workup.

  • Decomposition products: Formed if the compound is unstable to heat or acidic/basic conditions.

Q3: How can I determine the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Provides a quantitative measure of purity and can separate closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the structure of the main compound and detect the presence of impurities.

  • Thin Layer Chromatography (TLC): A quick, qualitative method to check for the presence of multiple components.[1]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of components (broad boiling point range).

  • Possible Cause: Insufficient column efficiency (too few theoretical plates).[3]

  • Troubleshooting Steps:

    • Increase the length of the fractionating column.

    • Use a more efficient column packing material (e.g., Raschig rings, Vigreux indentations).

    • Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established at each theoretical plate.[4]

    • Ensure the column is well-insulated to minimize heat loss.

Issue 2: The compound decomposes during distillation.

  • Possible Cause: The boiling point of this compound is too high at atmospheric pressure, leading to thermal degradation.

  • Troubleshooting Steps:

    • Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[4][5]

    • Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.

Column Chromatography

Issue 1: The compound does not move from the origin (Rf = 0).

  • Possible Cause: The eluent (solvent system) is not polar enough to move the compound along the stationary phase (e.g., silica gel).

  • Troubleshooting Steps:

    • Gradually increase the polarity of the eluent. For a non-polar compound like this compound, you might start with pure hexane and gradually add a more polar solvent like dichloromethane or ethyl acetate in small percentages.[6]

    • Ensure you are using an appropriate stationary phase. For a non-polar compound, silica gel or alumina are common choices.[6]

Issue 2: All components elute together with the solvent front.

  • Possible Cause: The eluent is too polar.

  • Troubleshooting Steps:

    • Decrease the polarity of the eluent. Start with a less polar solvent like hexane.

    • If using a solvent mixture, decrease the proportion of the more polar component.

Issue 3: Tailing of spots on TLC or broad peaks during column chromatography.

  • Possible Cause: The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.

  • Troubleshooting Steps:

    • Add a small amount of a slightly more polar solvent to the eluent to reduce strong interactions.

    • Ensure the amount of crude material loaded onto the column is not excessive (typically 1-5% of the stationary phase weight).

    • The compound might be degrading on the silica gel.[6] In this case, consider using a different stationary phase like alumina.[6]

Data Presentation

Table 1: Hypothetical Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Boiling Point (°C at 10 mmHg)
This compoundC₇H₁₂Cl₄~254~240-250~110-120
1-HepteneC₇H₁₄98.293.6< 20
Carbon TetrachlorideCCl₄153.876.7< 20
1,1,1,4-TetrachloroheptaneC₇H₁₂Cl₄~254~245-255~115-125

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a packed fractionating column (e.g., Vigreux). Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to the distilling flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply a vacuum to the system.

  • Heating: Begin heating the distilling flask gently with a heating mantle.

  • Collecting Fractions: Collect the distillate in separate fractions. Monitor the temperature at the still head and the pressure of the system.

    • Fraction 1 (Low-boiling impurities): Collect the initial distillate that comes over at a lower temperature. This will likely contain residual solvents and unreacted starting materials.

    • Fraction 2 (Main Product): As the temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a new receiving flask to collect the purified this compound.

    • Fraction 3 (High-boiling impurities): Once the majority of the product has distilled, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point.

  • Analysis: Analyze the collected fractions (especially Fraction 2) for purity using GC or NMR.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. For this compound, a good starting point would be pure hexane, with gradual additions of dichloromethane if the Rf is too low.

  • Column Packing:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column.

    • Collect the eluate in a series of test tubes or flasks.

  • Fraction Analysis:

    • Spot each collected fraction on a TLC plate to determine which fractions contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Point cluster_analysis Initial Analysis cluster_purification Purification Method cluster_outcome Outcome cluster_final_analysis Final Analysis start Crude this compound analysis Purity Check (GC/TLC) start->analysis distillation Fractional Distillation analysis->distillation High boiling point difference chromatography Column Chromatography analysis->chromatography Similar boiling points pure_product Purified Product distillation->pure_product impurities Separated Impurities distillation->impurities chromatography->pure_product chromatography->impurities final_analysis Final Purity Check (GC/NMR) pure_product->final_analysis

Caption: Purification workflow for crude this compound.

troubleshooting_distillation issue Poor Separation in Distillation cause1 Insufficient Column Efficiency issue->cause1 cause2 Distillation Rate Too Fast issue->cause2 solution1 Increase Column Length/Efficiency cause1->solution1 solution2 Slow Down Heating/Distillation Rate cause2->solution2

Caption: Troubleshooting poor separation during distillation.

troubleshooting_chromatography issue Compound Stuck at Origin (Rf=0) cause Eluent Polarity Too Low issue->cause solution Increase Eluent Polarity cause->solution

Caption: Troubleshooting for column chromatography.

References

identifying common impurities in 1,1,1,3-Tetrachloroheptane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1,1,1,3-Tetrachloroheptane

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

  • Question: My post-reaction analysis (GC-MS, NMR) shows significant amounts of carbon tetrachloride and 1-hexene. What could be the cause and how can I resolve this?

  • Answer: The presence of unreacted starting materials is a common issue and typically points to incomplete reaction. Several factors could contribute to this:

    • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature for the radical addition to go to completion.

    • Inefficient Initiation: If using a chemical initiator, its concentration or decomposition rate might be too low. For photochemical initiation, the light intensity or wavelength may be inappropriate.

    • Improper Stoichiometry: The molar ratio of carbon tetrachloride to 1-hexene is crucial. An excess of 1-hexene may not fully react.

    Troubleshooting Steps:

    • Optimize Reaction Conditions: Systematically vary the reaction time and temperature to determine the optimal conditions for your specific setup. Monitor the reaction progress at different time points.

    • Review Initiator Concentration: If using a chemical initiator like AIBN or benzoyl peroxide, consider increasing the concentration incrementally.

    • Adjust Stoichiometry: Ensure an appropriate molar excess of carbon tetrachloride is used to drive the reaction towards completion. A common starting point is a 1.5 to 2-fold molar excess of CCl4.

    • Purification: If optimizing reaction conditions does not completely remove starting materials, fractional distillation is a highly effective method for separating the lower-boiling point starting materials from the higher-boiling point product.

Issue 2: Identification of Isomeric Impurities

  • Question: My analytical data suggests the presence of other tetrachloroheptane isomers besides the desired 1,1,1,3-isomer. Why is this happening and how can I minimize their formation?

  • Answer: The formation of isomeric impurities is often inherent to the radical addition mechanism. The regioselectivity of the addition of the trichloromethyl radical to the double bond of 1-hexene is not always perfect. While the addition to form the more stable secondary radical (leading to the 1,1,1,3-isomer) is favored, some addition can occur at the other carbon of the double bond, leading to the 1,1,1,2-tetrachloroheptane isomer.

    Troubleshooting Steps:

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes increase the regioselectivity of radical additions, favoring the formation of the thermodynamically more stable product.

    • Choice of Initiator/Catalyst: The type of initiator or catalyst used can influence the selectivity of the reaction. Researching different catalytic systems, such as those involving copper or iron complexes, may lead to improved selectivity.[1]

    • Advanced Purification: Isomers often have very similar boiling points, making separation by simple distillation difficult. Techniques like preparative chromatography (e.g., HPLC) may be necessary for high-purity applications.

Issue 3: Detection of Higher Molecular Weight Byproducts

  • Question: I am observing peaks in my mass spectrometry data that correspond to molecules heavier than this compound. What are these and how can I prevent their formation?

  • Answer: These higher molecular weight species are likely telomerization products. Telomerization occurs when the radical intermediate formed from the addition of the trichloromethyl radical to 1-hexene reacts with another molecule of 1-hexene instead of abstracting a chlorine atom from carbon tetrachloride. This leads to the formation of longer-chain polychlorinated alkanes.

    Troubleshooting Steps:

    • Increase Molar Ratio of CCl4: Maintaining a significant molar excess of carbon tetrachloride relative to 1-hexene will statistically favor the reaction of the intermediate radical with CCl4, thus minimizing telomerization.

    • Control Reactant Addition: A slow, controlled addition of 1-hexene to the reaction mixture containing carbon tetrachloride can help maintain a low concentration of the alkene, further suppressing telomerization.

    • Purification: Fractional distillation under reduced pressure is typically effective in separating the desired product from higher-boiling telomers.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most commonly cited method is the radical addition of carbon tetrachloride (CCl₄) to 1-hexene.[2] This reaction is typically initiated either photochemically or with a chemical radical initiator.

  • Q2: What analytical techniques are best suited for identifying impurities in my product?

    • A2: A combination of techniques is recommended for comprehensive analysis:

      • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and identifying them based on their mass spectra.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification of isomers and other byproducts.

      • High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile impurities and for purification purposes.

  • Q3: Are there any specific safety precautions I should take during this synthesis?

    • A3: Yes, both carbon tetrachloride and 1-hexene are hazardous materials. Carbon tetrachloride is a suspected carcinogen and is toxic. 1-Hexene is flammable. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Quantitative Data Summary

Impurity TypeCommon ExamplesTypical Concentration Range (unoptimized)Primary Mitigation Strategy
Unreacted Starting MaterialsCarbon tetrachloride, 1-Hexene5 - 20%Optimize reaction time/temperature, Adjust stoichiometry
Isomeric Impurities1,1,1,2-Tetrachloroheptane1 - 5%Lower reaction temperature, Investigate alternative catalysts
Telomerization ProductsC₁₃H₂₂Cl₆ (and higher)2 - 10%Increase molar excess of CCl₄, Slow addition of 1-hexene

Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Addition

  • Materials: Carbon tetrachloride (CCl₄), 1-hexene, Benzoyl peroxide (initiator).

  • Setup: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Procedure: a. To the flask, add carbon tetrachloride (2.0 molar equivalents) and benzoyl peroxide (0.05 molar equivalents relative to 1-hexene). b. Begin stirring and gently heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere. c. Slowly add 1-hexene (1.0 molar equivalent) to the refluxing mixture over a period of 1 hour using a dropping funnel. d. After the addition is complete, continue to reflux the mixture for an additional 4 hours. e. Monitor the reaction progress by taking small aliquots and analyzing them by GC. f. Once the reaction is complete, allow the mixture to cool to room temperature. g. Remove the excess carbon tetrachloride by rotary evaporation. h. Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Protocol 2: Analysis of Impurities by GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Dilute a small sample of the crude or purified product in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: a. Identify the peaks in the total ion chromatogram. b. Compare the retention times with those of authentic standards of starting materials if available. c. Analyze the mass spectrum of each peak to identify the molecular weight and fragmentation pattern of the compound, allowing for the identification of the product and impurities.

Visualizations

Troubleshooting_Impurities start Crude Product Analysis (GC-MS, NMR) unreacted_sm Unreacted Starting Materials Detected start->unreacted_sm Issue isomers Isomeric Impurities Detected start->isomers Issue high_mw High MW Byproducts Detected start->high_mw Issue incomplete_rxn Incomplete Reaction unreacted_sm->incomplete_rxn Cause poor_selectivity Poor Regioselectivity isomers->poor_selectivity Cause telomerization Telomerization Occurred high_mw->telomerization Cause optimize_cond Optimize Reaction Time/Temperature incomplete_rxn->optimize_cond Solution adjust_stoich Adjust Stoichiometry (Increase CCl4) incomplete_rxn->adjust_stoich Solution lower_temp Lower Reaction Temperature poor_selectivity->lower_temp Solution telomerization->adjust_stoich Solution slow_addition Slow Addition of 1-Hexene telomerization->slow_addition Solution purification Purification (e.g., Distillation) optimize_cond->purification adjust_stoich->purification lower_temp->purification slow_addition->purification

Caption: Troubleshooting workflow for common impurities.

References

Technical Support Center: GC-MS Analysis of 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,1,1,3-tetrachloroheptane. The information is tailored to researchers, scientists, and professionals in drug development.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Question 1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape for halogenated compounds like this compound can stem from several factors:

  • Active Sites in the Inlet or Column: Chlorinated compounds can interact with active sites (e.g., silanols) in the GC inlet liner or the analytical column, leading to peak tailing.

    • Solution: Use an ultra-inert inlet liner and a column specifically designed for inertness. If tailing persists, you may need to trim the first few centimeters of the column to remove accumulated non-volatile residues.

  • Improper Temperature Settings: If the injector temperature is too low, the sample may not vaporize completely and uniformly, causing peak broadening or fronting. Conversely, a temperature that is too high can lead to thermal degradation of the analyte.

    • Solution: Ensure the injector temperature is appropriate for the volatility of this compound. A starting point is typically 250 °C.

  • Column Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Solvent Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion, particularly for early-eluting peaks.

    • Solution: Use a solvent that is compatible with the non-polar stationary phase typically used for this analysis (e.g., hexane or isooctane).

Question 2: I am experiencing low sensitivity or no peak at all for this compound. What are the possible causes?

Answer: Low sensitivity is a common issue and can be attributed to several factors:

  • Leaks in the System: Leaks in the carrier gas flow path, particularly at the injector septum or column fittings, can lead to a significant loss of sample before it reaches the detector.

    • Solution: Perform a leak check of the GC system. The septum is a common source of leaks and should be replaced regularly.

  • Incorrect Mass Spectrometer Settings: The mass spectrometer may not be optimized for the detection of your target analyte.

    • Solution: Ensure the mass spectrometer is set to scan a mass range that includes the expected molecular ion and fragment ions of this compound. For targeted analysis, use Selected Ion Monitoring (SIM) mode for the characteristic ions to enhance sensitivity.

  • Degradation of the Analyte: this compound may degrade in the injector if the temperature is too high or if the inlet liner is not inert.

    • Solution: Optimize the injector temperature and use an inert liner.

  • Sample Preparation Issues: The concentration of the analyte in the prepared sample may be too low.

    • Solution: Re-evaluate your sample preparation procedure to ensure efficient extraction and concentration of the analyte.

Question 3: The mass spectrum I am obtaining does not match the expected pattern for this compound. What could be wrong?

Answer: An incorrect mass spectrum can be due to co-eluting impurities, fragmentation issues, or mass spectrometer calibration problems.

  • Co-elution: An interfering compound may be eluting at the same retention time as your analyte.

    • Solution: Check the purity of your standard. If the issue is with a sample matrix, improve the chromatographic separation by optimizing the oven temperature program. A slower ramp rate can often resolve co-eluting peaks.

  • Incorrect Ionization Energy: The standard electron ionization (EI) energy is 70 eV. If this setting is incorrect, the fragmentation pattern will be altered.

    • Solution: Verify that the ionization energy is set to 70 eV.

  • Mass Spectrometer Calibration: The mass spectrometer may need to be tuned and calibrated.

    • Solution: Perform a standard tune of the mass spectrometer according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula of this compound?

A1: The molecular formula for this compound is C₇H₁₂Cl₄, and its molecular weight is approximately 250.0 g/mol .

Q2: What are the characteristic isotope patterns for fragments containing chlorine atoms?

A2: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), any fragment containing chlorine atoms will exhibit a characteristic isotopic pattern. For example:

  • A fragment with one chlorine atom will have two peaks, 2 m/z units apart, with a relative intensity of approximately 3:1.

  • A fragment with two chlorine atoms will have three peaks (M, M+2, M+4) with a relative intensity of approximately 9:6:1.

  • A fragment with three chlorine atoms will have four peaks (M, M+2, M+4, M+6) with a relative intensity of approximately 27:27:9:1.

  • A fragment with four chlorine atoms will have five peaks (M, M+2, M+4, M+6, M+8) with a relative intensity of approximately 81:108:54:12:1.

Q3: What type of GC column is recommended for the analysis of this compound?

A3: A non-polar or low-polarity capillary column is recommended. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good separation for a wide range of semi-volatile organic compounds, including chlorinated hydrocarbons.

Data Presentation

Table 1: Predicted GC-MS Data for this compound

ParameterPredicted Value/InformationNotes
Molecular Formula C₇H₁₂Cl₄
Molecular Weight ~250.0 g/mol Based on the most abundant isotopes.
Relative Retention Time Expected to elute after shorter-chain chlorinated alkanes and before heavier chlorinated compounds on a non-polar column.Absolute retention time is method-dependent.
Predicted Molecular Ion (M+) m/z 248, 250, 252, 254, 256Isotopic cluster for four chlorine atoms. The molecular ion may be weak or absent in EI.
Predicted Key Fragment Ions (m/z) 213, 177, 149, 117, 83These are hypothetical major fragments based on typical fragmentation pathways of similar compounds. The presence and abundance of these ions should be confirmed with a standard.
Isotopic Pattern of Key Fragments Fragments containing chlorine will exhibit characteristic isotopic patterns.For example, a fragment containing three chlorine atoms (e.g., CCl₃⁺ at m/z 117, 119, 121, 123) will show a ~27:27:9:1 ratio.

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 10 mL aqueous sample, add a suitable internal standard.

  • Add 2 mL of a non-polar, volatile solvent such as hexane or dichloromethane.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic (top) layer to a clean GC vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/Splitless

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium

  • Column Flow: 1.2 mL/min (constant flow)

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-350 (Full Scan) or monitor characteristic ions in SIM mode.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis start Start | Analytical Problem Observed peak_shape Poor Peak Shape? | (Tailing/Fronting) start->peak_shape low_sensitivity Low/No Signal? peak_shape->low_sensitivity No check_liner Check Inlet Liner Use Ultra-Inert Liner peak_shape->check_liner Yes wrong_spectrum Incorrect Mass Spectrum? low_sensitivity->wrong_spectrum No check_leaks Perform Leak Check (Septum, Fittings) low_sensitivity->check_leaks Yes end Problem Resolved wrong_spectrum->end No check_coelution Check for Co-elution Optimize GC Program wrong_spectrum->check_coelution Yes check_temp Optimize Temperatures (Inlet/Oven) check_liner->check_temp check_conc Check Concentration Dilute Sample check_temp->check_conc check_conc->low_sensitivity check_ms_settings Verify MS Settings (Scan Range/SIM) check_leaks->check_ms_settings check_degradation Assess Analyte Degradation Lower Inlet Temp check_ms_settings->check_degradation check_degradation->wrong_spectrum check_energy Verify Ionization Energy (Set to 70 eV) check_coelution->check_energy tune_ms Tune/Calibrate MS check_energy->tune_ms tune_ms->end ExperimentalWorkflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Aqueous Sample + Internal Standard extraction Liquid-Liquid Extraction (Hexane/DCM) sample_prep->extraction separation Separate Organic Layer extraction->separation concentration Concentrate (if needed) separation->concentration injection Inject 1 µL into GC-MS concentration->injection separation_gc Chromatographic Separation (DB-5ms column) injection->separation_gc ionization Electron Ionization (70 eV) separation_gc->ionization detection Mass Detection (Full Scan or SIM) ionization->detection peak_integration Peak Integration detection->peak_integration spectral_analysis Mass Spectral Analysis peak_integration->spectral_analysis quantification Quantification spectral_analysis->quantification

Technical Support Center: Optimizing 1,1,1,3-Tetrachloroheptane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,1,1,3-tetrachloroheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 1-hexene and carbon tetrachloride?

The synthesis of this compound from 1-hexene and carbon tetrachloride proceeds via a free-radical addition reaction, often referred to as telomerization. The reaction is typically initiated by a radical initiator or a redox catalyst system.

Q2: What are the common catalysts or initiators used for this reaction?

Commonly used catalysts and initiators include:

  • Copper(I) Chloride (CuCl): Often used in combination with a co-catalyst like triethanolamine.

  • Iron Powder (Fe): Can be used with a co-catalyst such as dibutyl phosphate.

  • Azo compounds: Azobisisobutyronitrile (AIBN) is a common radical initiator.

  • Peroxides: Benzoyl peroxide or di-tert-butyl peroxide can also initiate the reaction.

Q3: What are the expected side products in this synthesis?

The primary side products are higher-order telomers, where more than one molecule of 1-hexene adds to the carbon tetrachloride chain, resulting in compounds with the general formula CCl3(CH2CH(C4H9))nCl. Other potential side reactions include the polymerization of 1-hexene.

Q4: How can I purify the final product?

Purification of this compound is typically achieved through fractional distillation under reduced pressure to separate it from unreacted starting materials, the solvent, and lower-boiling side products. Column chromatography can also be employed for higher purity.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst or initiator. 2. Insufficient reaction temperature. 3. Presence of radical inhibitors (e.g., oxygen, certain impurities in reagents). 4. Incorrect stoichiometry.1. Use fresh or purified catalyst/initiator. Ensure proper activation if necessary. 2. Gradually increase the reaction temperature within the recommended range (see protocols below). 3. Degas the solvent and reactants prior to the reaction and maintain an inert atmosphere (e.g., nitrogen or argon). 4. Carefully check the molar ratios of reactants and catalyst.
Formation of a Large Amount of Higher Telomers 1. High molar ratio of 1-hexene to carbon tetrachloride. 2. Low concentration of the chain transfer agent (carbon tetrachloride).1. Increase the molar excess of carbon tetrachloride relative to 1-hexene. A large excess of CCl4 favors the formation of the 1:1 adduct. 2. Ensure thorough mixing to maintain a consistent concentration of CCl4 throughout the reaction.
Polymerization of 1-Hexene 1. High reaction temperature. 2. Low catalyst/initiator concentration.1. Lower the reaction temperature. 2. Optimize the catalyst or initiator concentration.
Reaction Does Not Initiate 1. Initiator decomposition temperature not reached. 2. Catalyst poisoning.1. Ensure the reaction temperature is appropriate for the chosen initiator (e.g., AIBN decomposition is significant above 60 °C). 2. Purify reagents and solvent to remove potential inhibitors.
Difficult Product Isolation 1. Boiling points of product and byproducts are too close. 2. Thermal decomposition of the product during distillation.1. Use a more efficient distillation column (e.g., a spinning band column) or consider preparative chromatography. 2. Perform distillation under a higher vacuum to lower the boiling point.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of chloroalkanes, which can be adapted for this compound.

Protocol 1: Copper-Catalyzed Synthesis of 1,1,1,3,3-Pentachloropropane (Adaptable for this compound)

This protocol is based on the synthesis of a similar compound and can be adapted by substituting vinyl chloride with 1-hexene.[1]

  • Reagents:

    • Carbon tetrachloride (CCl4)

    • 1-Hexene

    • Cuprous Chloride (CuCl)

    • Triethanolamine

    • Acetonitrile (solvent)

  • Procedure:

    • In a high-pressure reactor, charge acetonitrile (10%-20% of the total mass of reactants).

    • Add cuprous chloride (1.5%-3.5% of the mass of 1-hexene) and an equimolar amount of triethanolamine.

    • Add carbon tetrachloride and 1-hexene in a molar ratio of approximately 1:0.3 to 1:0.4.

    • Seal the reactor and pressurize if necessary (0.5-1.0 MPa).

    • Heat the reaction mixture to 110-125 °C with constant stirring.

    • Maintain the reaction for 5-8 hours.

    • Cool the reactor to room temperature and carefully vent any excess pressure.

    • The product can be isolated by filtration to remove the catalyst, followed by fractional distillation of the liquid phase.

Protocol 2: AIBN-Initiated Telomerization of Ethylene with Carbon Tetrachloride (Adaptable for this compound)

This protocol for ethylene can be adapted for 1-hexene, likely requiring lower pressures due to the higher boiling point of 1-hexene.[2]

  • Reagents:

    • Carbon tetrachloride (CCl4)

    • 1-Hexene

    • Azobisisobutyronitrile (AIBN)

  • Procedure:

    • In a suitable reactor, combine carbon tetrachloride and 1-hexene. A significant molar excess of carbon tetrachloride is recommended to favor the 1:1 adduct.

    • Add AIBN as the initiator. The concentration of the initiator will affect the reaction rate.

    • The reaction can be carried out at temperatures between 80-100 °C.

    • The reaction time will depend on the temperature and initiator concentration and should be monitored by techniques like GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product can be isolated by removing the unreacted starting materials and solvent via distillation.

Data Presentation

The following tables summarize quantitative data from analogous reactions that can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of 1,1,1,3,3-Pentachloropropane [1]

ParameterValue
SolventAcetonitrile (10-20% of total reactant mass)
Reactant Molar Ratio (CCl4:Vinyl Chloride)1 : 0.3 - 0.4
Reaction Temperature110 - 125 °C
Reaction Pressure0.5 - 1.0 MPa
Reaction Time5 - 8 hours
Catalyst (CuCl) Loading1.5 - 3.5% of vinyl chloride mass
Co-catalyst (Triethanolamine)Equimolar to CuCl
Achieved Yieldup to 72%
Product Purity98%

Table 2: Kinetic Data for the Telomerization of Ethylene with Carbon Tetrachloride [3]

ParameterValue
Reaction TypeFirst-order reaction
Activation Energy59.6 kJ/mol

Mandatory Visualizations

Reaction_Pathway 1-Hexene 1-Hexene Chain_Propagation Chain_Propagation 1-Hexene->Chain_Propagation Carbon Tetrachloride Carbon Tetrachloride Radical_Initiation Radical_Initiation Carbon Tetrachloride->Radical_Initiation Initiator/Catalyst Initiator/Catalyst Initiator/Catalyst->Radical_Initiation Activation Radical_Initiation->Chain_Propagation Generates CCl3 radical Chain_Termination Chain_Termination Chain_Propagation->Chain_Termination This compound This compound Chain_Propagation->this compound Desired Product Higher_Telomers Higher_Telomers Chain_Propagation->Higher_Telomers Side Product

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Is the catalyst/initiator active? Start->Check_Catalyst Check_Temp Is the temperature correct? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use fresh catalyst/initiator Check_Catalyst->Solution_Catalyst No Check_Inhibitors Are there inhibitors present? Check_Temp->Check_Inhibitors Yes Solution_Temp Adjust temperature Check_Temp->Solution_Temp No Check_Ratio Is the reactant ratio correct? Check_Inhibitors->Check_Ratio No Solution_Inhibitors Degas reagents and use inert atmosphere Check_Inhibitors->Solution_Inhibitors Yes Solution_Ratio Adjust stoichiometry Check_Ratio->Solution_Ratio No

Caption: Troubleshooting workflow for low product yield.

References

degradation pathways of 1,1,1,3-Tetrachloroheptane under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the degradation pathways of 1,1,1,3-tetrachloroheptane is limited in publicly available scientific literature. The following information is extrapolated from studies on structurally similar chlorinated alkanes and provides a general framework for approaching its experimental degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on research of other chlorinated hydrocarbons, this compound is expected to degrade through both abiotic and biotic pathways.[1][2][3] Abiotic degradation may occur via hydrolysis and reductive dechlorination, especially in the presence of reducing agents like zero-valent iron (ZVI).[4] Biotic degradation, mediated by microorganisms, would likely proceed through anaerobic reductive dechlorination or aerobic cometabolism.

Q2: What are the expected major degradation products?

A2: The degradation of this compound is likely to produce a series of less chlorinated heptanes through the sequential removal of chlorine atoms. Under reductive conditions, one would expect to see the formation of 1,1,3-trichloroheptane, various dichloroheptane isomers, and eventually monochloroheptanes and heptane. Hydrolysis might introduce hydroxyl groups, forming chlorinated heptanols. Complete mineralization would ultimately yield carbon dioxide, water, and chloride ions.

Q3: What analytical methods are suitable for monitoring the degradation of this compound and its byproducts?

A3: Gas chromatography coupled with mass spectrometry (GC/MS) is the most appropriate technique for identifying and quantifying this compound and its volatile degradation products.[5] For non-volatile intermediates, high-performance liquid chromatography (HPLC) might be necessary. Monitoring the concentration of chloride ions in the experimental medium can also provide an indication of the extent of dechlorination.

Troubleshooting Guides

Issue 1: Slow or no degradation of this compound is observed.

  • Possible Cause 1: Inappropriate experimental conditions.

    • Troubleshooting:

      • Abiotic: Verify the reactivity of your reducing agent (e.g., ZVI). Ensure the pH and temperature are optimal for the desired reaction. For hydrolysis, higher pH and temperature can accelerate the reaction.[6]

      • Biotic: Ensure the microbial culture is viable and acclimated to the contaminant. Check for the presence of essential nutrients and electron donors/acceptors. The system may be sensitive to pH, temperature, and the presence of oxygen (for anaerobic studies).

  • Possible Cause 2: Low bioavailability of the compound.

    • Troubleshooting: this compound is likely a non-polar compound with low water solubility. Consider using a co-solvent or surfactant to increase its bioavailability to microorganisms or its contact with chemical reductants. However, be mindful that the co-solvent itself could be inhibitory to microbial activity.

Issue 2: Inconsistent or non-reproducible degradation rates.

  • Possible Cause 1: Variability in experimental setup.

    • Troubleshooting: Standardize all experimental parameters, including reactant concentrations, temperature, pH, mixing speed, and headspace volume in reactors. Ensure homogenous distribution of the contaminant and any catalysts or microbial cultures.

  • Possible Cause 2: Contamination of the experimental system.

    • Troubleshooting: Use sterile techniques, especially for biotic experiments, to prevent the growth of unintended microorganisms. Ensure all glassware and reagents are free from contaminants that could interfere with the degradation process or the analytical measurements.

Issue 3: Difficulty in identifying and quantifying intermediate degradation products.

  • Possible Cause 1: Inadequate analytical method.

    • Troubleshooting: Optimize your GC/MS or HPLC method. This may involve adjusting the temperature program, changing the column, or modifying the injection parameters. Ensure your mass spectrometer is properly calibrated and operating in a sensitive mode (e.g., selected ion monitoring, SIM).

  • Possible Cause 2: Transient nature of intermediates.

    • Troubleshooting: Some degradation intermediates may be short-lived. Implement a more frequent sampling schedule to capture the formation and subsequent transformation of these transient species.

  • Possible Cause 3: Lack of analytical standards.

    • Troubleshooting: If commercial standards for expected intermediates are unavailable, consider synthesizing them in-house or using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation.

Hypothetical Quantitative Data Summary

The following table is a hypothetical representation of data that could be collected from a degradation experiment.

Time (days)This compound (µM)1,1,3-Trichloroheptane (µM)Dichloroheptane Isomers (µM)Chloride (µM)
0100000
765258102
14304518280
2852035620

Experimental Protocols

Protocol: Anaerobic Reductive Dechlorination of this compound by Zero-Valent Iron (ZVI)

  • Preparation of Reactors:

    • Use amber glass serum bottles to minimize photodegradation.

    • Add a defined amount of ZVI powder (e.g., 10 g/L) and deoxygenated, buffered mineral medium to each bottle.

    • Sparge the headspace with an inert gas (e.g., N₂/CO₂) and seal with Teflon-lined septa and aluminum crimps.

  • Contaminant Spiking:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike the reactors with the stock solution to achieve the desired initial concentration. Ensure the solvent volume is minimal to avoid co-solvent effects.

  • Incubation:

    • Incubate the reactors at a constant temperature (e.g., 25°C) on a shaker for continuous mixing.

    • Prepare triplicate reactors for each time point, plus abiotic controls (without ZVI) and sterile controls.

  • Sampling and Analysis:

    • At each time point, sacrifice a set of triplicate reactors.

    • For analysis of volatile compounds, take a headspace or liquid sample using a gas-tight syringe.

    • Extract the aqueous sample with a suitable solvent (e.g., hexane) for GC/MS analysis.

    • Analyze the aqueous phase for chloride ion concentration using ion chromatography.

Visualizations

Degradation_Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation (Anaerobic) TCH This compound TriCH_ab 1,1,3-Trichloroheptane TCH->TriCH_ab Reductive Dechlorination (e.g., ZVI) DCH_ab Dichloroheptane Isomers TriCH_ab->DCH_ab Reductive Dechlorination MCH_ab Monochloroheptane Isomers DCH_ab->MCH_ab Hept_ab Heptane MCH_ab->Hept_ab TCH_b This compound TriCH_b 1,1,3-Trichloroheptane TCH_b->TriCH_b Reductive Dechlorination DCH_b Dichloroheptane Isomers TriCH_b->DCH_b Reductive Dechlorination MCH_b Monochloroheptane Isomers DCH_b->MCH_b Hept_b Heptane MCH_b->Hept_b

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow prep Reactor Preparation (Medium, ZVI/Microbes) spike Spiking with This compound prep->spike incubate Incubation (Controlled Temperature & Shaking) spike->incubate sample Time-course Sampling incubate->sample extract Sample Extraction (e.g., LLE) sample->extract analyze Instrumental Analysis (GC/MS, IC) extract->analyze data Data Analysis (Kinetics, Product ID) analyze->data

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Purification of 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1,1,1,3-tetrachloroheptane. The focus is on the removal of side products from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of this compound?

The primary synthesis route for this compound is the telomerization reaction of 1-hexene with carbon tetrachloride. The main side products are typically higher-order telomers, which are molecules where more than one unit of 1-hexene has been added. The general formula for these telomers is CCl₃(CH₂CHCl)ₙC₄H₉, where n > 1. Unreacted starting materials, 1-hexene and carbon tetrachloride, will also be present in the crude reaction mixture. Other impurities may arise from contaminants in the starting materials.

Q2: What are the recommended methods for purifying this compound?

The two most common and effective methods for purifying this compound from its side products are fractional distillation and preparative high-performance liquid chromatography (HPLC).

Q3: How do I choose between fractional distillation and preparative HPLC?

The choice of purification method depends on the scale of your reaction, the required purity of the final product, and the available equipment.

  • Fractional distillation is well-suited for larger scale purifications and for separating compounds with significantly different boiling points. It is generally a more cost-effective method for bulk purification.

  • Preparative HPLC offers higher resolution and is ideal for achieving very high purity, especially when dealing with side products that have boiling points close to the main product. It is typically used for smaller-scale purifications due to the cost of solvents and columns.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of the main product from side products.

Possible Causes & Solutions:

  • Inefficient distillation column: The efficiency of the separation is directly related to the number of theoretical plates in your distillation column. For closely boiling compounds, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is necessary.

  • Incorrect heating rate: A heating rate that is too high will cause different components to co-distill. A slow and steady heating rate is crucial for achieving good separation. Use a heating mantle with a stirrer for uniform heating.

  • Fluctuating pressure (for vacuum distillation): If performing the distillation under vacuum, ensure a stable vacuum is maintained. Fluctuations in pressure will cause the boiling points to change, leading to poor separation. Use a reliable vacuum pump and a manometer to monitor the pressure.

Logical Relationship of Components for Fractional Distillation

The following diagram illustrates the expected order of elution during the fractional distillation of the crude reaction mixture based on the boiling points of the components.

G cluster_0 Fractional Distillation Separation Unreacted_Starting_Materials Unreacted Starting Materials (1-Hexene & CCl4) Lowest Boiling Point Main_Product This compound (Desired Product) Intermediate Boiling Point Unreacted_Starting_Materials->Main_Product Increasing Boiling Point Higher_Telomers Higher-Order Telomers (n > 1) Highest Boiling Point Main_Product->Higher_Telomers Increasing Boiling Point

Caption: Boiling point-based separation of reaction components.

Preparative HPLC

Issue: Co-elution of the main product with impurities.

Possible Causes & Solutions:

  • Suboptimal mobile phase composition: The choice of mobile phase is critical for achieving good separation. A systematic approach to method development, including scouting for the best solvent system and gradient, is recommended. Start with an analytical scale separation to optimize the conditions before scaling up.

  • Column overloading: Injecting too much sample onto the column will lead to broad, overlapping peaks. Determine the maximum sample load for your column by performing a loading study on an analytical scale first.

  • Inappropriate stationary phase: For chlorinated alkanes, which are relatively non-polar, a normal-phase separation on a silica or alumina column, or a reversed-phase separation on a C18 or C8 column can be effective. The choice will depend on the specific side products you are trying to remove.

Data Presentation

The following table provides estimated boiling points for the main product and potential side products to guide the setup of a fractional distillation.

CompoundFormulan valueEstimated Boiling Point (°C at atm. pressure)
Carbon TetrachlorideCCl₄N/A77
1-HexeneC₆H₁₂N/A63
This compound C₇H₁₂Cl₄ 1 ~220-240
Higher TelomerC₁₃H₂₃Cl₅2> 300
Higher TelomerC₁₉H₃₄Cl₆3> 400

Note: The boiling points for the telomers are estimates and will vary depending on the specific isomers formed. It is recommended to perform the distillation under reduced pressure to lower the boiling points and prevent decomposition.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol outlines the general procedure for purifying this compound using fractional distillation.

Workflow for Purification by Fractional Distillation

G cluster_1 Fractional Distillation Workflow Crude_Mixture Crude Reaction Mixture Distillation_Setup Set up Fractional Distillation Apparatus Crude_Mixture->Distillation_Setup First_Fraction Collect First Fraction (Unreacted Starting Materials) Distillation_Setup->First_Fraction Heat and Distill Second_Fraction Collect Second Fraction (this compound) First_Fraction->Second_Fraction Increase Temperature Residue Residue (Higher-Order Telomers) Second_Fraction->Residue Analysis Analyze Fractions by GC-MS Second_Fraction->Analysis

Technical Support Center: Synthesis of 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1,1,3-tetrachloroheptane.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the free-radical initiated telomerization of 1-hexene with carbon tetrachloride. This reaction involves the addition of the trichloromethyl radical (•CCl₃) to the double bond of 1-hexene.

Q2: What initiates the free-radical reaction?

A2: The reaction can be initiated using several methods, including:

  • Chemical Initiators: Peroxides like benzoyl peroxide or azo compounds such as 2,2'-azobis(isobutyronitrile) (AIBN) are commonly used.

  • Photochemical Initiation: UV light can be used to generate the initial radicals.

  • Transition Metal Catalysts: Certain transition metal complexes, for instance, chromium hexacarbonyl, can also initiate the radical chain reaction.

Q3: What are the common side products in this synthesis?

A3: The primary side products are higher molecular weight telomers, which have the general formula Cl(C₆H₁₂)ₙCCl₃ where n > 1. Other potential byproducts include hexachloroethane (C₂Cl₆), which forms from the dimerization of two trichloromethyl radicals, and chloroform (CHCl₃).

Q4: How can the formation of higher telomers be minimized?

A4: To favor the formation of the 1:1 adduct (this compound), it is crucial to use a molar excess of carbon tetrachloride relative to 1-hexene. This increases the probability that the intermediate radical will react with carbon tetrachloride rather than another molecule of 1-hexene.

Q5: What purification techniques are suitable for isolating this compound?

A5: Fractional distillation under reduced pressure is a common and effective method for separating this compound from unreacted starting materials, the initiator, and higher boiling telomers. For removal of non-volatile impurities, adsorption chromatography using adsorbents like Florisil may be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective initiation. 2. Presence of radical inhibitors (e.g., oxygen, certain impurities). 3. Incorrect reaction temperature.1. Ensure the initiator is not expired and is used at the correct concentration. If using photochemical initiation, verify the lamp's output. 2. Degas the solvent and reactants (e.g., by bubbling with an inert gas like nitrogen or argon) to remove dissolved oxygen. Ensure all reagents and solvents are pure. 3. Optimize the reaction temperature. For thermal initiators like AIBN, the temperature should be high enough for efficient decomposition but not so high that it promotes side reactions.
High Proportion of Higher Telomers Molar ratio of 1-hexene to carbon tetrachloride is too high.Increase the molar excess of carbon tetrachloride. A ratio of 4:1 or higher (CCl₄:1-hexene) is a good starting point.
Formation of Polymeric Material Excessive concentration of 1-hexene or insufficient chain transfer agent (carbon tetrachloride).In addition to increasing the molar excess of carbon tetrachloride, consider adding the 1-hexene slowly to the reaction mixture to maintain a low instantaneous concentration.
Difficult Purification Boiling points of the desired product and byproducts are very close.Use a high-efficiency fractional distillation column. Alternatively, consider preparative gas chromatography for small-scale purifications.

Experimental Protocols

Protocol 1: Synthesis of this compound using AIBN Initiator

Materials:

  • 1-Hexene

  • Carbon tetrachloride (CCl₄)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • Add carbon tetrachloride (e.g., 4 moles) and 1-hexene (e.g., 1 mole) to the flask.

  • Add AIBN (e.g., 1-2 mol% relative to 1-hexene).

  • Heat the reaction mixture to reflux (the boiling point of CCl₄ is approximately 77°C) with vigorous stirring.

  • Maintain the reaction at reflux for several hours (e.g., 8-12 hours). The progress of the reaction can be monitored by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess carbon tetrachloride by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Data Presentation

Table 1: Influence of Reactant Ratio on Product Distribution

Molar Ratio (CCl₄ : 1-Hexene)Yield of this compound (%)Yield of Higher Telomers (%)
1 : 1LowHigh
2 : 1ModerateModerate
4 : 1HighLow
10 : 1Very HighVery Low

Note: The yields presented are illustrative and can vary based on specific reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1-Hexene & CCl4 setup Assemble Reaction Apparatus (Flask, Condenser) reactants->setup initiator AIBN initiator->setup charge Charge Reactants & Initiator setup->charge reflux Heat to Reflux under Inert Atmosphere charge->reflux monitor Monitor by GC reflux->monitor cool Cool to Room Temp. monitor->cool evaporate Rotary Evaporation (Remove excess CCl4) cool->evaporate distill Fractional Distillation (Reduced Pressure) evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Ineffective Initiation start->cause1 Yes cause2 Radical Inhibitors start->cause2 Yes cause3 High Telomer Formation start->cause3 Yes sol1 Check Initiator / UV Source cause1->sol1 sol2 Degas Solvents / Purify Reagents cause2->sol2 sol3 Increase Molar Excess of CCl4 cause3->sol3

Technical Support Center: HPLC Analysis of 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1,1,1,3-Tetrachloroheptane.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?

A1: Peak tailing for a non-ionizable, hydrophobic compound like this compound in reversed-phase HPLC is often attributed to one or more of the following factors:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns, are a primary cause of peak tailing.[1][2]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3][4][5] This can be either mass overload (too concentrated sample) or volume overload (too large an injection volume).[3][4]

  • Column Contamination or Damage: Accumulation of contaminants from the sample or mobile phase on the column frit or packing material can lead to poor peak shape.[3][6] Physical damage to the column packing bed can also be a cause.[5][6]

  • Extra-Column Effects: Excessive volume in the tubing, fittings, or detector flow cell can contribute to peak broadening and tailing, especially for early-eluting peaks.[6][7]

  • Inappropriate Mobile Phase or Sample Solvent: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[6][8]

Q2: How can I systematically troubleshoot the peak tailing issue?

A2: Follow this step-by-step troubleshooting workflow:

  • Evaluate the Peak Shape: Quantify the extent of tailing using the asymmetry factor (As) or tailing factor (Tf). An ideal peak has a value of 1.0, while values greater than 1.2 may indicate a problem.[1]

  • Check for Column Overload: Reduce the sample concentration by 5-10 fold and inject again. If the peak shape improves, you were likely experiencing mass overload.[3][4] Also, try reducing the injection volume.[3]

  • Optimize the Mobile Phase:

    • Solvent Strength: Since this compound is non-polar, ensure your mobile phase has sufficient organic solvent (e.g., acetonitrile or methanol) to elute the compound with a reasonable retention factor (k).

    • Additives: While this compound is not basic, secondary interactions with silanols can still occur. Using a highly deactivated, end-capped column is the best approach.[1][2][5]

  • Inspect the HPLC System:

    • Guard Column: If you are using a guard column, replace it with a new one.[3][9]

    • Column: If the issue persists, the analytical column may be contaminated or damaged. Try flushing the column with a strong solvent. If that fails, replace the column.[6]

    • Extra-Column Volume: Ensure all tubing is as short as possible with a narrow internal diameter. Check all fittings for proper connection to minimize dead volume.[6][7]

  • Review Sample Preparation: Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[8]

Logical Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed check_overload Q: Is the column overloaded? start->check_overload reduce_concentration A: Reduce sample concentration/volume check_overload->reduce_concentration Troubleshoot overload_yes Peak shape improves reduce_concentration->overload_yes Result overload_no No improvement reduce_concentration->overload_no Result end Problem Resolved overload_yes->end check_mobile_phase Q: Is the mobile phase optimal? overload_no->check_mobile_phase optimize_mp A: Adjust solvent strength check_mobile_phase->optimize_mp Troubleshoot mp_yes Peak shape improves optimize_mp->mp_yes Result mp_no No improvement optimize_mp->mp_no Result mp_yes->end check_system Q: Is the HPLC system contributing? mp_no->check_system inspect_system A: Replace guard column, check for dead volume, flush/replace column check_system->inspect_system Troubleshoot system_yes Peak shape improves inspect_system->system_yes Result system_no No improvement inspect_system->system_no Result system_yes->end check_sample_prep Q: Is sample preparation appropriate? system_no->check_sample_prep dissolve_in_mp A: Dissolve sample in mobile phase check_sample_prep->dissolve_in_mp Troubleshoot sample_prep_yes Peak shape improves dissolve_in_mp->sample_prep_yes Result sample_prep_yes->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental Protocols & Data

Protocol 1: HPLC Analysis of this compound with Peak Tailing
  • Column: Standard C18, 4.6 x 150 mm, 5 µm (not end-capped)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Sample Concentration: 1 mg/mL in Acetonitrile

  • Detector: UV at 210 nm

  • Column Temperature: 30 °C

Protocol 2: Optimized HPLC Analysis of this compound
  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Sample Concentration: 0.1 mg/mL in mobile phase

  • Detector: UV at 210 nm

  • Column Temperature: 35 °C

Quantitative Data Summary
ParameterProtocol 1 (Peak Tailing)Protocol 2 (Optimized)
Retention Time (min) 5.84.2
Asymmetry Factor (As) 2.11.1
Tailing Factor (Tf) 2.51.2
Theoretical Plates (N) 25008500

Frequently Asked Questions (FAQs)

Q3: Is a C18 column the best choice for analyzing this compound?

A3: A C18 column is a good starting point for a hydrophobic compound like this compound. However, to minimize peak tailing, it is crucial to use a high-purity, end-capped C18 column.[1][5] End-capping chemically bonds residual silanol groups, reducing their availability for secondary interactions.[1]

Q4: Can the mobile phase pH affect the peak shape of a neutral compound like this compound?

A4: While the analyte itself is not ionizable, the mobile phase pH can influence the ionization state of residual silanol groups on the silica packing of the column.[2] At mid-range pH, silanols can be ionized and interact with any slight polarity in the analyte, contributing to tailing. However, for a non-polar compound like this, the effect is generally less pronounced than for basic compounds. The most effective strategy is to use a well-deactivated column.

Q5: My peak tailing is accompanied by a loss of resolution with a nearby impurity peak. What should I do?

A5: Peak tailing can significantly reduce the resolution between adjacent peaks.[9] By addressing the causes of tailing as outlined in the troubleshooting guide, you will likely improve the resolution. If resolution is still insufficient after eliminating tailing, you may need to further optimize the mobile phase composition (e.g., change the organic solvent ratio or type) or use a column with a different selectivity or higher efficiency (e.g., smaller particle size or longer column).[1]

Q6: Could my issue be related to the instrument itself?

A6: Yes, issues with the HPLC instrument can contribute to peak tailing. Extra-column volume from poorly connected fittings, or tubing with a large internal diameter can cause peak broadening and tailing.[6][7] It is important to ensure the system is properly maintained and optimized for the analysis.

Q7: Are there alternative chromatographic techniques for analyzing this compound?

A7: Yes, gas chromatography (GC) is a common and effective technique for the analysis of volatile and semi-volatile chlorinated hydrocarbons. Given the nature of this compound, GC could be a viable alternative, particularly with a sensitive detector like an electron capture detector (ECD).

References

stability and storage issues of 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 1,1,1,3-Tetrachloroheptane for researchers, scientists, and drug development professionals. The information is based on the general properties of polychlorinated alkanes (PCAs), the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, as a polychlorinated alkane, is expected to be a relatively stable compound. Polychlorinated alkanes are known for their high stability under a variety of conditions, which contributes to their use in applications such as extreme-pressure lubricants and flame retardants.[1][2] However, stability can be influenced by factors such as temperature, light, and the presence of impurities or other reactive substances.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to store it away from incompatible materials such as strong oxidizing agents and certain metals like aluminum and zinc, as these can catalyze decomposition, a known issue with similar chlorinated hydrocarbons.

Q3: What are the potential decomposition products of this compound?

A3: Upon decomposition, this compound may produce hazardous fumes, including hydrogen chloride (HCl), phosgene, and other chlorinated compounds. Thermal decomposition is a primary concern, and exposure to high temperatures should be avoided. The specific decomposition profile can vary depending on the conditions.

Q4: Are there any known incompatibilities for this compound?

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected side products or impurities are observed in my reaction.

  • Question: I am using this compound as a reactant, and my analysis shows unexpected peaks, suggesting the presence of impurities. What could be the cause?

  • Answer: This could be due to the degradation of this compound or the presence of reactive side products from its synthesis. Polychlorinated alkanes synthesized via chlorination of n-alkanes can contain reactive impurities that should be removed to ensure stability.[4]

    • Troubleshooting Steps:

      • Verify Purity: Re-analyze the starting material (this compound) using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity.

      • Purification: If impurities are present, consider purifying the compound using techniques like adsorption chromatography.[4]

      • Storage Check: Review your storage conditions. Improper storage (e.g., exposure to light, heat, or incompatible materials) could lead to degradation.

Issue 2: Inconsistent results are obtained in repeated experiments.

  • Question: I am getting variable results in my experiments using the same batch of this compound. Why might this be happening?

  • Answer: Inconsistent results can stem from the gradual degradation of the compound over time, especially if it is being handled improperly between experiments.

    • Troubleshooting Steps:

      • Aliquot Samples: If you are using a large stock bottle, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture.

      • Inert Atmosphere: When handling the compound, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.

      • Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your next experiment to see if consistency improves.

Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides general guidance for the storage and handling of polychlorinated alkanes based on best practices for this class of compounds.

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °C (Refrigerated)To minimize thermal decomposition and maintain stability.
Light Exposure Store in an amber or opaque container in the dark.To prevent photo-degradation.
Atmosphere Tightly sealed container, consider inert gas overlay.To prevent oxidation and reaction with moisture.
Incompatible Materials Strong oxidizing agents, aluminum, magnesium, zinc.To prevent catalytic decomposition and corrosion.[3]

Experimental Protocols

Protocol: Stability Assessment of this compound under Accelerated Conditions

This protocol outlines a method to assess the stability of this compound under elevated temperature and light exposure.

  • Sample Preparation:

    • Accurately weigh 1 gram of this compound into three separate, clean, and dry amber glass vials.

    • Prepare a control sample by storing one vial at the recommended storage condition (2-8 °C in the dark).

    • Label the other two vials for the stress conditions: "High Temperature" and "Light Exposure."

  • Stress Conditions:

    • High Temperature: Place the "High Temperature" vial in an oven maintained at 40 °C.

    • Light Exposure: Place the "Light Exposure" vial in a photostability chamber with a controlled light source (e.g., consistent with ICH Q1B guidelines). Keep a control vial wrapped in aluminum foil next to it to differentiate between light and heat effects.

  • Time Points:

    • Collect samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • At each time point, dissolve a small, accurately weighed amount of the sample from each vial in a suitable solvent (e.g., hexane).

    • Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.

    • Compare the chromatograms of the stressed samples to the control sample to assess the extent of degradation.

  • Data Interpretation:

    • A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

    • Identify the degradation products by interpreting their mass spectra.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_decision Decision cluster_action Corrective Action cluster_end Resolution Start Experimental Anomaly Observed (e.g., unexpected products, inconsistency) Purity_Check Verify Purity of This compound (GC-MS) Start->Purity_Check Storage_Check Review Storage Conditions (Temp, Light, Container) Start->Storage_Check Handling_Check Review Handling Procedures (Atmosphere, Aliquoting) Start->Handling_Check Impure Is the material impure? Purity_Check->Impure Improper_Storage Were storage conditions improper? Storage_Check->Improper_Storage Improper_Handling Were handling procedures improper? Handling_Check->Improper_Handling Impure->Improper_Storage No Purify Purify the material (e.g., chromatography) Impure->Purify Yes New_Sample Use a new batch of the compound Impure->New_Sample If purification is not feasible Improper_Storage->Improper_Handling No Correct_Storage Implement proper storage protocols Improper_Storage->Correct_Storage Yes Correct_Handling Implement proper handling procedures Improper_Handling->Correct_Handling Yes Resolved Issue Resolved Improper_Handling->Resolved No, consult further Purify->Resolved Correct_Storage->Resolved Correct_Handling->Resolved New_Sample->Resolved

Caption: Troubleshooting workflow for experimental issues with this compound.

Decomposition_Pathway cluster_compound Starting Material cluster_conditions Degradation Conditions cluster_products Potential Decomposition Products TCH This compound HCl Hydrogen Chloride (HCl) TCH->HCl Phosgene Phosgene (COCl2) TCH->Phosgene Other_Alkanes Other Chlorinated and Unsaturated Alkanes TCH->Other_Alkanes Heat Heat Heat->TCH Light UV Light Light->TCH Catalyst Metal Catalyst (e.g., Al, Zn) Catalyst->TCH

Caption: Potential decomposition pathway of this compound.

References

Validation & Comparative

A Comparative Guide to 1,1,1,3-Tetrachloroheptane and Other Chlorinated Alkane Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical properties and toxicological considerations of 1,1,1,3-tetrachloroheptane alongside a selection of commonly used chlorinated alkane solvents. The information presented aims to assist researchers and professionals in making informed decisions regarding solvent selection for various laboratory and industrial applications.

Disclaimer: Experimental data for this compound is exceptionally limited in publicly available literature. The majority of the property data presented for this specific compound is based on computational estimations and should be interpreted with caution. Further experimental validation is highly recommended before its adoption in critical applications.

Physicochemical Properties: A Comparative Analysis

The selection of an appropriate solvent hinges on its physical and chemical characteristics. The following tables summarize key physicochemical properties of this compound and other chlorinated alkanes, offering a basis for comparison.

Table 1: General and Physical Properties of Selected Chlorinated Alkanes

PropertyThis compound (Computed)Dichloromethane (Methylene Chloride)Chloroform (Trichloromethane)Carbon Tetrachloride (Tetrachloromethane)1,1,1-Trichloroethane
Molecular Formula C₇H₁₂Cl₄CH₂Cl₂CHCl₃CCl₄C₂H₃Cl₃
Molecular Weight ( g/mol ) 237.9884.93119.38153.82133.40
Appearance -Colorless liquidColorless liquidColorless liquidColorless liquid
Odor -Mild, sweet, chloroform-likeSweet and pleasantSweetSweet, pleasant
Boiling Point (°C) -39.661.276.7274
Melting Point (°C) --96.7-63.5-22.92-30
Density (g/cm³ at 20°C) -1.32661.481.58671.3376

Note: Data for this compound is computationally derived and lacks experimental verification.

Table 2: Solubility and Partition Coefficients of Selected Chlorinated Alkanes

PropertyThis compound (Computed)DichloromethaneChloroformCarbon Tetrachloride1,1,1-Trichloroethane
Solubility in Water -1.60% at 20°C~0.8 g/L at 25°C0.081 g/100 mL at 25°C1.29 g/L at 25°C
LogP (Octanol-Water Partition Coefficient) -1.251.972.832.49

Note: Data for this compound is computationally derived and lacks experimental verification. LogP values are indicative of a substance's hydrophobicity and potential for bioaccumulation.

Experimental Protocols: General Methodologies for Solvent Evaluation

While specific experimental data for this compound is scarce, the following general protocols can be adapted to evaluate its performance against other chlorinated alkane solvents in specific applications.

Protocol 1: Determination of Extraction Efficiency

This protocol outlines a general procedure for comparing the efficiency of different solvents for liquid-liquid extraction.

Objective: To determine the partition coefficient (K) of a target analyte between an aqueous phase and various chlorinated alkane solvents.

Materials:

  • Target analyte

  • Water (or aqueous buffer of appropriate pH)

  • Chlorinated alkane solvents to be tested (e.g., this compound, dichloromethane, chloroform)

  • Separatory funnels

  • Vortex mixer

  • Analytical instrument for quantification of the analyte (e.g., UV-Vis spectrophotometer, HPLC, GC-MS)

Procedure:

  • Prepare a standard stock solution of the target analyte in a suitable solvent.

  • Prepare an aqueous solution of the analyte at a known concentration.

  • In a separatory funnel, add a defined volume of the aqueous analyte solution and an equal volume of the chlorinated alkane solvent to be tested.

  • Stopper the funnel and shake vigorously for a set period (e.g., 2 minutes) to ensure thorough mixing and partitioning of the analyte.

  • Allow the phases to separate completely.

  • Carefully collect a sample from both the aqueous and organic phases.

  • Quantify the concentration of the analyte in each phase using a pre-calibrated analytical instrument.

  • Calculate the partition coefficient (K) as the ratio of the analyte concentration in the organic phase to the analyte concentration in the aqueous phase.

  • Repeat the experiment for each chlorinated alkane solvent to be compared.

Data Analysis: A higher partition coefficient indicates a greater affinity of the analyte for the organic solvent, signifying a more efficient extraction.

Protocol 2: Evaluation of Solvent Performance in an Organic Reaction

This protocol provides a framework for comparing the effect of different solvents on the yield and rate of a chemical reaction.

Objective: To assess the influence of various chlorinated alkane solvents on the outcome of a specific organic synthesis.

Materials:

  • Reactants for the chosen organic reaction

  • Chlorinated alkane solvents to be tested

  • Reaction vessels (e.g., round-bottom flasks)

  • Stirring and temperature control equipment

  • Analytical technique for monitoring reaction progress and quantifying product yield (e.g., TLC, GC, NMR, HPLC)

Procedure:

  • Set up identical reaction vessels for each solvent to be tested.

  • To each vessel, add the same molar quantities of the reactants.

  • Add an equal volume of the respective chlorinated alkane solvent to each reaction vessel.

  • Initiate the reactions simultaneously, ensuring identical conditions of temperature and stirring rate for all setups.

  • Monitor the progress of each reaction at regular time intervals by taking small aliquots and analyzing them using the chosen analytical technique.

  • Once the reactions have reached completion (or after a predetermined time), quench the reactions.

  • Isolate and purify the product from each reaction mixture.

  • Determine the final yield of the product for each solvent.

Data Analysis: Compare the reaction rates (by observing the rate of disappearance of reactants or appearance of product) and the final product yields obtained in each solvent. This will provide insights into the suitability of each solvent for the specific transformation.

Toxicological Profile and Potential Mechanisms of Action

Neurotoxicity

Many chlorinated solvents are central nervous system depressants.[1] The proposed mechanisms often involve the modulation of neurotransmitter receptor function.[1]

Neurotoxicity_Pathway cluster_membrane Neuronal Membrane Receptor Neurotransmitter Receptor (e.g., GABA-A, NMDA) Effect Altered Neuronal Signaling Receptor->Effect Solvent Chlorinated Alkane Solvent Interaction Modulation of Receptor Function Solvent->Interaction Interaction->Receptor CNS_Depression Central Nervous System Depression Effect->CNS_Depression Hepatotoxicity_Pathway cluster_hepatocyte Hepatocyte (Liver Cell) Solvent Chlorinated Alkane Solvent CYP450 Cytochrome P450 Metabolism Solvent->CYP450 Reactive_Metabolite Reactive Metabolite (e.g., Free Radicals) CYP450->Reactive_Metabolite Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Reactive_Metabolite->Cellular_Damage Hepatotoxicity Hepatotoxicity Cellular_Damage->Hepatotoxicity

References

Comparative Toxicity Analysis of Short-Chain Chlorinated Paraffins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the toxicological profile of short-chain chlorinated paraffins (SCCPs) in comparison to their alternatives, supported by experimental data and detailed methodologies.

Short-chain chlorinated paraffins (SCCPs) are a complex mixture of polychlorinated n-alkanes, containing 10-13 carbon atoms, that have been widely used as plasticizers, flame retardants, and lubricants. Due to their persistence, bioaccumulation, and potential for long-range environmental transport, SCCPs have been listed as persistent organic pollutants (POPs) under the Stockholm Convention. This guide provides a comparative analysis of the toxicity of SCCPs and their common alternatives, medium-chain (MCCPs) and long-chain chlorinated paraffins (LCCPs), to aid in risk assessment and the selection of safer substitutes.

Quantitative Toxicity Data Comparison

The following table summarizes key toxicity endpoints for short-chain, medium-chain, and long-chain chlorinated paraffins, providing a basis for direct comparison of their toxic potential. The data is primarily derived from studies in rodents.

Toxicity EndpointShort-Chain Chlorinated Paraffins (SCCPs)Medium-Chain Chlorinated Paraffins (MCCPs)Long-Chain Chlorinated Paraffins (LCCPs)
Acute Oral LD50 (Rat) > 4,000 mg/kg bw[1]> 4,000 mg/kg bw[2]> 4,000 mg/kg bw[1]
NOAEL (90-day, Rat) 10 mg/kg bw/day (based on kidney and thyroid effects)10 mg/kg bw/day (based on increased kidney weight)100 mg/kg bw/day (LOAEL for liver effects)[1]
LOAEL (90-day, Rat) 100 mg/kg bw/day (liver, kidney, thyroid effects)100 mg/kg bw/day (liver and kidney effects)100 mg/kg bw/day (liver effects)
Carcinogenicity (Rodents) Evidence of carcinogenicity in liver, thyroid, and kidneyLimited data, but some studies suggest potential for liver tumorsLimited data, considered less carcinogenic than SCCPs
Developmental Toxicity NOAEL (Rat) 100 mg/kg bw/day100 mg/kg bw/day1,000 mg/kg bw/day

Note: LD50 (Median Lethal Dose), NOAEL (No-Observed-Adverse-Effect Level), LOAEL (Lowest-Observed-Adverse-Effect Level). The toxicity of chlorinated paraffins can vary depending on the specific congener mixture and the degree of chlorination.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from repeated dose oral toxicity studies in rodents, following internationally recognized guidelines such as the OECD Test Guideline 408.

Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents (based on OECD 408)

This protocol outlines the key steps for assessing the subchronic oral toxicity of a test substance.

1. Test Animals:

  • Species: Rat (preferred) or mouse.

  • Age: Young, healthy adult animals.

  • Groups: At least three dose groups and one control group. Each group should consist of at least 10 male and 10 female animals.[3]

2. Administration of Test Substance:

  • Route: Oral (gavage, in feed, or in drinking water).[3][4]

  • Frequency: Daily for 90 days.[3][4]

  • Dose Levels: A high dose that induces toxic effects but not mortality, a low dose that does not induce any observable toxic effects (to determine the NOAEL), and an intermediate dose.[4]

3. Observations and Examinations:

  • Clinical Observations: Daily observation for signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly.[4]

  • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of various parameters.

  • Ophthalmological Examination: Conducted before the start and at the end of the study.

  • Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

  • Histopathology: Microscopic examination of major organs and tissues is performed.

4. Data Analysis:

  • Statistical analysis is performed to determine the significance of any observed effects.

  • The NOAEL and LOAEL are determined based on the statistical and biological significance of the findings.

Signaling Pathway Disruption

Short-chain chlorinated paraffins are known to interfere with cellular signaling pathways, primarily through the activation of nuclear receptors. This disruption can lead to a range of adverse effects, including metabolic disorders and tumorigenesis.

SCCP-Mediated Activation of Nuclear Receptors and Downstream Effects

SCCPs have been shown to activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. They also exhibit crosstalk with the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), which are involved in the metabolism and clearance of foreign chemicals (xenobiotics).

SCCP_Signaling_Pathway cluster_downstream Downstream Effects SCCP Short-Chain Chlorinated Paraffins (SCCPs) PPARa PPARα SCCP->PPARa Activates CAR_PXR CAR / PXR SCCP->CAR_PXR Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR CAR_PXR_RXR CAR/PXR-RXR Heterodimer CAR_PXR->CAR_PXR_RXR RXR RXR RXR->PPARa_RXR RXR->CAR_PXR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to XRE XRE (Xenobiotic Response Element) CAR_PXR_RXR->XRE Binds to FattyAcidOxidation Increased Fatty Acid β-oxidation PPRE->FattyAcidOxidation Upregulates Genes (e.g., ACOX1, CPT1) PeroxisomeProliferation Peroxisome Proliferation PPRE->PeroxisomeProliferation XenobioticMetabolism Increased Xenobiotic Metabolism (CYP enzymes) XRE->XenobioticMetabolism Upregulates Genes (e.g., CYP2B, CYP3A) Hepatotoxicity Hepatotoxicity & Tumorigenesis FattyAcidOxidation->Hepatotoxicity PeroxisomeProliferation->Hepatotoxicity

Caption: SCCP-mediated activation of nuclear receptors and downstream toxicological effects.

The activation of PPARα by SCCPs leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in fatty acid β-oxidation (e.g., Acyl-CoA oxidase 1, ACOX1; Carnitine palmitoyltransferase 1, CPT1). This increased metabolic activity can lead to peroxisome proliferation, oxidative stress, and ultimately hepatotoxicity and tumor formation in rodents.

Similarly, the activation of CAR and PXR, which also heterodimerize with RXR, leads to the upregulation of genes containing Xenobiotic Response Elements (XREs). These genes encode for cytochrome P450 (CYP) enzymes (e.g., CYP2B, CYP3A) that are responsible for metabolizing foreign compounds. While this is a detoxification pathway, chronic activation can contribute to cellular stress and toxicity.

References

Navigating the Uncharted: A Guide to Obtaining a Certified Reference Material for 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

When a specific CRM is not commercially available, the most viable alternative is to engage a company specializing in custom chemical synthesis and certification. These organizations possess the capabilities to synthesize, purify, and characterize compounds to meet the stringent requirements of a CRM.

Comparing Custom Synthesis and Certification Providers

Several reputable companies offer custom synthesis and certification services. The choice of a provider will depend on various factors including their technical expertise, turnaround time, cost, and the level of certification required. Below is a comparison of key players in this field.

ProviderKey Services & AccreditationsNoteworthy Features
AccuStandard Custom organic and inorganic standards synthesis. ISO 9001, ISO 17034, and ISO/IEC 17025 certified.[1]Specializes in reference materials for EPA methods, pesticide residue screening, and other environmental and industrial applications.[1]
ZeptoMetrix Custom inorganic and organic Reference Materials (RMs) and Certified Reference Materials (CRMs) through premier brands like Spex, NSI, HPS, and Chiron.[2]Offers a broad portfolio for various industries including environmental, food safety, and pharmaceutical sectors.[2]
ESSLAB Custom ICP standards and CRM blends from manufacturers including Inorganic Ventures, CPAChem, Accredited Standards, and Spex. Manufactured under ISO 17034 and ISO 17025.[3]Provides NIST traceable documentation with detailed impurity profiles and values assigned from at least two independent assay methods.[3]
KareBay Biochem Custom chemical synthesis from milligram to multi-ton scale. Can meet cGMP and ISO certified needs.[4]Acts as a platform connecting clients with a global network of specialty chemical producers.[4]
Taros Chemicals Complex, multi-step organic synthesis from lab to pilot scale.Offers a one-stop-shop from discovery chemistry to scale-up, with a 25-year track record.[5]
Thermo Fisher Scientific Custom synthesis of complex organic building blocks with capabilities for method development and scale-up from gram to multi-kilogram quantities. ISO 9001 certified.[6]Boasts over 50 years of experience in custom manufacturing and a vast database of production methods.[6]
Cayman Chemical Custom synthesis of complex small molecules, including analytical standards, reference materials, and certified reference materials.[7]Offers specialized services in bioconjugation, fluorescent dye synthesis, and stable isotopic labeling.[7]

The Path to Certification: A General Experimental Protocol

The production and certification of a CRM is a meticulous process governed by international standards such as ISO 17034.[8][9] The general workflow involves synthesis, purification, characterization, and documentation.

Synthesis and Purification

The initial step is the chemical synthesis of 1,1,1,3-Tetrachloroheptane. The chosen synthetic route should be robust and scalable to yield a product of high purity. Following synthesis, the crude product undergoes rigorous purification, often employing techniques such as distillation, chromatography, or recrystallization to remove impurities.

Identity Confirmation

The chemical structure of the synthesized compound must be unequivocally confirmed. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Purity Assessment

The purity of the candidate CRM is a critical parameter and is determined using multiple analytical methods to ensure accuracy. Common techniques include:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify the main component and any organic impurities.

  • Quantitative NMR (qNMR): A primary ratio method for determining the purity of organic compounds with high precision.

  • Karl Fischer Titration: To determine the water content.

  • Residual Solvent Analysis (by Headspace GC): To quantify any remaining solvents from the synthesis and purification process.

Homogeneity and Stability Studies

To ensure that every vial of the CRM has the same concentration, homogeneity testing is performed on a statistically relevant number of samples from the batch.[8] Stability studies are also conducted under various storage conditions to establish the shelf-life and recommended storage conditions for the CRM.[9]

Certified Value Assignment and Uncertainty

The certified value, typically the purity or concentration of the analyte, is assigned based on the data from the characterization experiments.[10] An uncertainty budget is calculated, taking into account contributions from all measurement procedures, to provide a statement of the uncertainty associated with the certified value.[11]

Certificate of Analysis (CoA)

All the experimental data, including the certified value, its uncertainty, and details of the characterization methods, are compiled into a comprehensive Certificate of Analysis (CoA).[12][13] This document provides the end-user with all the necessary information for the proper use of the CRM.[14][15][16]

Visualizing the Workflow

The following diagram illustrates the typical workflow for the custom synthesis and certification of a chemical reference material.

CRM_Certification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis cluster_certification Certification Process cluster_documentation Final Product synthesis Chemical Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (GC/HPLC, qNMR) identity->purity impurities Impurity Profiling (Karl Fischer, Residual Solvents) purity->impurities homogeneity Homogeneity Testing impurities->homogeneity stability Stability Studies homogeneity->stability value_assignment Certified Value Assignment & Uncertainty Calculation stability->value_assignment coa Certificate of Analysis (CoA) Generation value_assignment->coa crm_product Certified Reference Material (CRM) coa->crm_product

Caption: Workflow for Custom Synthesis and Certification of a CRM.

By following this guide, researchers and professionals in drug development can confidently navigate the process of obtaining a custom-certified reference material for this compound, ensuring the integrity and quality of their analytical measurements.

References

Cross-Validation of Quantification Methods for Chlorinated Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of halogenated organic compounds is critical in various fields, including environmental monitoring, toxicology, and pharmaceutical development. Due to the lack of specific cross-validation studies for 1,1,1,3-tetrachloroheptane, this guide provides a comparative overview of established analytical methods for the quantification of analogous chlorinated alkanes, particularly short-chain chlorinated paraffins (SCCPs) and other volatile chlorinated hydrocarbons. This guide is intended to assist researchers in selecting and validating appropriate analytical strategies for similar compounds.

The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), coupled with various sample preparation techniques. The performance of these methods is evaluated based on key validation parameters such as accuracy, precision, linearity, and sensitivity.

Method Performance Comparison

The selection of an appropriate analytical method depends on the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the available instrumentation. The following tables summarize the performance of different quantification methods for chlorinated alkanes based on published data.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

MethodAnalyte ClassSample MatrixAccuracy (%)Precision (RSD %)Linearity (R²)LOD/LOQCitation
GC-ECNI-HRMSSCCPsEnvironmental/Biota1.26 (factor of target)< 10--[1]
GC/Q-TOFChlorinated HydrocarbonsReformateMass Error < 3.2 ppm--< 0.5 ppm[2]
GC-NCI-Q-TOF-HRMSSCCPs, MCCPs----24-81 ng/mL (SCCPs), 27-170 ng/mL (MCCPs)[3]
GC-ECNI-LRMSSCCPsFishDeviation < 20%---[4]
GC-Orbitrap-MSSCCPs, MCCPsFood--> 0.99LOQ: 0.1-1.5 ppb[5]
GC-MSChlorinated HydrocarbonsCosmetics92.4 - 103.12.8 - 5.4> 0.9992LOD: 0.033-0.049 mg/L, LOQ: 0.10-0.15 mg/L[6]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

MethodAnalyte ClassSample MatrixAccuracy (Trueness %)Precision (CV %)Linearity (R²)LOD/LOQCitation
LC-QTOF-HRMSSCCPs, MCCPs, LCCPsIndoor Dust72 - 141< 18--[7]

Experimental Workflows and Protocols

The overall analytical workflow for the quantification of chlorinated alkanes typically involves sample preparation, instrumental analysis, and data processing. A generalized workflow is depicted in the diagram below.

Quantification Workflow General Workflow for Chlorinated Alkane Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sample Collection Extraction Extraction (LLE, SPE, etc.) Sampling->Extraction Cleanup Sample Cleanup (e.g., GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Separation Chromatographic Separation (GC or LC) Concentration->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the quantification of chlorinated alkanes.

Detailed Experimental Protocols

Below are detailed protocols for common sample preparation and analysis techniques used for chlorinated alkanes.

1. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a widely used technique for separating analytes from a sample matrix based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.[8]

  • Objective: To extract chlorinated alkanes from aqueous samples.

  • Materials:

    • Separatory funnel

    • Sample (e.g., water)

    • Extraction solvent (e.g., n-pentane, dichloromethane)[8][9]

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Place the aqueous sample into a separatory funnel.

    • Add a specified volume of the organic extraction solvent.

    • Shake the funnel vigorously for a set period to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Allow the layers to separate.

    • Drain the organic layer (or the aqueous layer, depending on the solvent density).

    • Repeat the extraction process with fresh solvent for exhaustive extraction.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • The extract can then be concentrated and analyzed by GC-MS or LC-MS.

2. Purge-and-Trap (P&T) for Volatile Organic Compounds (VOCs)

This technique is suitable for the extraction and concentration of volatile organic compounds from aqueous and solid samples.[10][11]

  • Objective: To isolate and concentrate volatile chlorinated hydrocarbons from a sample matrix.

  • Materials:

    • Purge-and-trap system

    • Inert gas (e.g., helium or nitrogen)

    • Sorbent trap

    • GC-MS system

  • Procedure:

    • The sample is placed in a purging vessel.

    • An inert gas is bubbled through the sample, purging the volatile analytes out of the matrix.[11]

    • The gas stream is then passed through a sorbent trap, where the analytes are retained.

    • After purging is complete, the trap is rapidly heated, and the desorbed analytes are backflushed with the carrier gas onto the GC column for analysis.[10]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, Orbitrap).

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is often used for the separation of chlorinated hydrocarbons.[2]

    • Carrier Gas: Helium or Nitrogen.

    • Injection Mode: Splitless or split injection.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of compounds with a range of boiling points.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is common, but for enhanced sensitivity and selectivity for halogenated compounds, Electron Capture Negative Ionization (ECNI) is frequently employed.[4][12]

    • Acquisition Mode: Full scan for identification of unknowns or Selected Ion Monitoring (SIM) for targeted quantification to improve sensitivity.

Cross-Validation Considerations

Cross-validation is a critical step in ensuring the robustness and reliability of an analytical method. While specific cross-validation data for this compound is not available, the principles of method validation remain the same. Key parameters to evaluate include:

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials or spiked samples.[7]

  • Precision: The degree of agreement among independent measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).[6]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[6]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[6]

  • Selectivity/Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Researchers developing a quantification method for this compound should perform a thorough in-house validation study assessing these parameters. Inter-laboratory cross-validation would provide further confidence in the method's performance.

Conclusion

References

Uncharted Territory: The Case of 1,1,1,3-Tetrachloroheptane as a Solvent

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature has revealed no information on the properties, applications, or experimental data for 1,1,1,3-Tetrachloroheptane. This suggests that the compound is either novel, extremely rare, or does not currently exist in the public domain. Consequently, a direct comparison of its advantages over other solvents, supported by experimental data, cannot be provided at this time.

While the requested comparison for this compound is not feasible, we can provide a general comparative guide on chlorinated solvents, which are a broad class of chemicals with significant industrial and research applications. This guide will address the common alternatives and the ongoing efforts to replace them with "greener" options.

The Landscape of Chlorinated Solvents and Their Alternatives

Chlorinated solvents, such as dichloromethane (DCM) and chloroform, have long been staples in organic synthesis and other chemical processes due to their excellent solvency power for a wide range of organic compounds. However, their use is increasingly scrutinized due to significant health, safety, and environmental concerns. Many are classified as toxic, carcinogenic, or harmful to the environment, leading to stringent regulations on their use and disposal.

The pharmaceutical and chemical industries are actively seeking safer and more sustainable alternatives. These "green solvents" aim to reduce environmental impact and enhance worker safety without compromising performance.

Key Comparison Metrics for Solvents

When evaluating a solvent for a specific application, researchers and drug development professionals consider several key parameters. A hypothetical comparison, should data for this compound become available, would involve the metrics outlined in the table below. For the purpose of this guide, we will compare common chlorinated solvents with their greener alternatives.

PropertyDichloromethane (DCM)Chloroform2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Boiling Point (°C) 39.661.280106
Density (g/mL) 1.331.490.860.86
Solubility in Water 1.3 g/100 mL0.8 g/100 mL14 g/100 mL1.1 g/100 mL
Toxicity Profile Suspected carcinogen, toxicProbable carcinogen, toxicLower toxicityLower toxicity
Environmental Impact Volatile organic compound (VOC), hazardous air pollutantOzone-depleting potential, VOCBio-based, lower environmental impactLower environmental impact

Note: This table presents a simplified overview. The suitability of a solvent is highly dependent on the specific reaction or process.

Experimental Protocols for Solvent Evaluation

To generate the comparative data presented above, standardized experimental protocols are employed. Below are examples of methodologies for key solvent property determination.

Protocol 1: Determination of Boiling Point

Objective: To determine the temperature at which a liquid solvent turns into a vapor at a given pressure.

Methodology:

  • A small sample of the solvent is placed in a distillation flask.

  • The flask is connected to a condenser and a thermometer is positioned so that the bulb is just below the side arm of the flask.

  • The flask is heated gently.

  • The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

Protocol 2: Measurement of Density

Objective: To determine the mass per unit volume of a solvent.

Methodology:

  • A clean, dry pycnometer (a flask of a known volume) is weighed.

  • The pycnometer is filled with the solvent, ensuring no air bubbles are present.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the solvent by the volume of the pycnometer.

Logical Workflow for Solvent Selection

The process of selecting an appropriate solvent is a critical step in experimental design and process development. The following diagram illustrates a typical decision-making workflow.

SolventSelection A Define Reaction/Process Requirements (e.g., Temperature, Reactant Solubility) B Consult Solvent Selection Guides (e.g., GSK, ACS GCI) A->B C Identify Potential Solvents (Including Green Alternatives) B->C D Evaluate Safety, Health & Environmental (SHE) Profile C->D E Perform Small-Scale Experimental Screening D->E F Analyze Performance Metrics (Yield, Purity, Reaction Time) E->F H Is Performance Acceptable? F->H G Select Optimal Solvent I Proceed with Scale-Up G->I H->C No H->G Yes

Caption: A workflow for rational solvent selection in chemical processes.

Inter-laboratory Comparison for 1,1,1,3-Tetrachloroheptane Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of halogenated organic compounds, this guide provides a comprehensive comparison of analytical methodologies for 1,1,1,3-Tetrachloroheptane. This document outlines established analytical techniques, presents available inter-laboratory performance data for similar compounds, and details experimental protocols to aid in method selection and development.

While specific inter-laboratory comparison studies for this compound are not publicly available, this guide draws upon data from proficiency testing and collaborative studies on chlorinated hydrocarbons and volatile organic compounds (VOCs). This approach provides a robust framework for understanding the expected performance of various analytical methods.

Comparison of Analytical Techniques

The primary analytical technique for the determination of this compound and similar compounds is Gas Chromatography-Mass Spectrometry (GC/MS). However, variations in sample introduction and instrumentation can significantly impact performance. This guide focuses on the comparison of two common sample introduction techniques: Purge and Trap (P&T) and Headspace (HS) injection.

Table 1: Comparison of Purge and Trap GC/MS and Headspace GC/MS

Performance MetricPurge and Trap (P&T) GC/MSHeadspace (HS) GC/MS
Principle Inert gas is bubbled through the sample, stripping volatile compounds which are then trapped and thermally desorbed into the GC/MS.The vapor phase above the sample in a sealed vial is injected into the GC/MS.
Sensitivity Generally higher, especially for less volatile compounds. The exhaustive purging process allows for greater analyte concentration.May be less sensitive for higher boiling point compounds like this compound, but can be enhanced with trapping techniques.
Matrix Effects Can be susceptible to matrix effects, especially from foaming or high concentrations of other volatile compounds.Generally less prone to matrix interferences from non-volatile components.
Automation Readily automated for high-throughput analysis.Highly amenable to automation.
Common Applications U.S. EPA Methods 524.2 and 8260 for drinking water and solid waste analysis.Analysis of VOCs in various matrices, including environmental and biological samples.

Inter-laboratory Performance Data

Data from inter-laboratory studies on chlorinated hydrocarbons and VOCs provide valuable insights into the expected precision and accuracy of analytical methods. While this data is not specific to this compound, it represents the performance that can be achieved for similar analytes using established methods like EPA Method 8260.

Table 2: Inter-laboratory Study Performance for Volatile Organic Compounds (including Chlorinated Hydrocarbons) by Purge and Trap GC/MS (based on EPA Method 8260)

Analyte ClassRepeatability (RSDr)Reproducibility (RSDR)Recovery (%)
Chlorinated Alkanes5 - 20%15 - 40%70 - 130%
Chlorinated Alkenes5 - 15%10 - 35%75 - 125%
Aromatic Hydrocarbons3 - 12%8 - 30%80 - 120%

Note: The data presented is a summary of typical performance and may vary depending on the specific compound, concentration, and laboratory.

Experimental Protocols

Detailed experimental protocols are crucial for achieving accurate and reproducible results. Below are generalized protocols for the analysis of chlorinated hydrocarbons using Purge and Trap GC/MS and Headspace GC/MS.

Protocol 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T GC/MS)

This protocol is based on U.S. EPA Method 8260D for the analysis of volatile organic compounds in water.[1][2]

1. Sample Preparation:

  • Collect water samples in 40 mL vials with zero headspace.

  • Add a preservative, such as hydrochloric acid, to reduce microbial degradation.

  • Add a surrogate standard to each sample to monitor extraction efficiency.

2. Purge and Trap:

  • Use a commercial purge and trap system.

  • Purge a 5 mL sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.

  • Trap the purged volatiles on a multi-sorbent trap (e.g., Tenax/silica gel/charcoal).

  • Desorb the trapped analytes by rapidly heating the trap to 250°C and backflushing with the carrier gas onto the GC column.

3. Gas Chromatography-Mass Spectrometry (GC/MS):

  • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 35°C for 2 minutes, ramp to 150°C at 10°C/min, then to 220°C at 20°C/min, and hold for 2 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

  • Scan Range: 35-350 amu.

  • Data Acquisition: Full scan mode.

Protocol 2: Static Headspace Gas Chromatography-Mass Spectrometry (HS GC/MS)

This protocol provides an alternative to Purge and Trap for the analysis of volatile compounds.

1. Sample Preparation:

  • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

  • Add a salting-out agent (e.g., sodium chloride) to increase the volatility of the analytes.

  • Add a surrogate standard.

  • Seal the vial with a PTFE-lined septum and crimp cap.

2. Headspace Analysis:

  • Equilibrate the vial in the headspace autosampler oven at 80°C for 15 minutes with agitation.

  • Pressurize the vial with the carrier gas.

  • Inject a portion of the headspace gas into the GC/MS.

3. Gas Chromatography-Mass Spectrometry (GC/MS):

  • Use the same GC/MS conditions as described in Protocol 1.

Experimental Workflow and Signaling Pathways

To visualize the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the different stages of analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sample_introduction Sample Introduction cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection Preservation Preservation Sample_Collection->Preservation Surrogate_Spiking Surrogate Spiking Preservation->Surrogate_Spiking Purge_and_Trap Purge and Trap Surrogate_Spiking->Purge_and_Trap Headspace Headspace Surrogate_Spiking->Headspace GC_Separation GC Separation Purge_and_Trap->GC_Separation Headspace->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1. Experimental workflow for the analysis of this compound.

logical_relationship Analyte This compound Sample_Matrix Sample Matrix (e.g., Water, Soil) Analyte->Sample_Matrix Extraction Extraction Method Sample_Matrix->Extraction P_and_T Purge and Trap Extraction->P_and_T HS Headspace Extraction->HS Analytical_Instrument Analytical Instrument P_and_T->Analytical_Instrument HS->Analytical_Instrument GC_MS GC/MS Analytical_Instrument->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Result Concentration Data_Analysis->Result

Figure 2. Logical relationship of analytical components.

References

A Researcher's Guide to Spectral Library Comparison for the Identification of 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of major mass spectral libraries for the identification of 1,1,1,3-Tetrachloroheptane. We will delve into the experimental protocols for acquiring mass spectra, present a comparative analysis of leading spectral libraries, and offer a logical framework for evaluating library search results. This guide is intended to be a valuable resource for researchers engaged in the identification of novel or uncharacterized compounds.

Introduction

Accurate compound identification is a cornerstone of chemical research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying individual components within a mixture. The process relies heavily on comparing the experimentally acquired mass spectrum of an unknown compound to entries in extensive spectral libraries. The quality and comprehensiveness of these libraries are paramount for confident identification.

This guide uses the hypothetical identification of this compound to illustrate the workflow for comparing and evaluating different mass spectral libraries, such as the National Institute of Standards and Technology (NIST) and Wiley libraries.

Experimental Protocol: Acquiring a Mass Spectrum of this compound

The following protocol outlines a standard procedure for the analysis of a volatile halogenated hydrocarbon like this compound using GC-MS.

1. Sample Preparation:

  • A certified reference standard of this compound is dissolved in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a concentration of 10 µg/mL.

  • A calibration curve is prepared by creating a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL).

  • An internal standard (e.g., 1,2-dichloroethane-d4) is added to each sample and calibration standard to a final concentration of 1 µg/mL to ensure quantitative accuracy.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the separation of halogenated hydrocarbons.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1562 u/s.

3. Data Acquisition and Processing:

  • 1 µL of the prepared sample is injected into the GC-MS system.

  • The total ion chromatogram (TIC) is recorded.

  • The mass spectrum corresponding to the chromatographic peak of this compound is extracted and background-subtracted.

Spectral Library Comparison

Once a clean mass spectrum of the target compound is obtained, it is searched against various spectral libraries for identification. The most commonly used libraries in GC-MS are the NIST and Wiley libraries.

Key Comparison Metrics:

  • Match Factor (or Score): This is a numerical value indicating the similarity between the acquired spectrum and a library spectrum. A higher match factor suggests a better match. The algorithms used to calculate this score can vary between libraries.

  • Reverse Match Factor: This score indicates how well the library spectrum matches the acquired spectrum. This is particularly useful when the acquired spectrum contains noise or co-eluting interferences.

  • Probability: Some library search software provides a probability score, which is an estimate of the likelihood that the match is correct.

  • Number of Hits: The number of potential matches returned by the library search. A single, high-confidence hit is ideal.

Hypothetical Comparison Data for this compound Identification

The following table presents hypothetical data from a spectral library search for an experimentally acquired mass spectrum of this compound.

Spectral LibraryTop HitMatch FactorReverse Match FactorProbability (%)
NIST 2023 This compound92593095
Wiley Registry 12th Ed. This compound91091892
NIST 2020 This compound89090588
Wiley Registry 11th Ed. This compound88589585

Interpretation of Results:

In this hypothetical scenario, both the latest NIST and Wiley libraries provide a high-confidence match for this compound. The slightly higher match factor and probability from the NIST 2023 library might suggest a slightly better quality or more representative spectrum in that particular database for this compound. However, any match factor above 900 is generally considered a very strong indication of a correct identification. The lower scores from the older library versions could indicate that the reference spectrum for this compound was added or updated in the newer releases.

Visualizing the Workflow and Logical Relationships

To better understand the process of compound identification and library comparison, the following diagrams illustrate the key workflows and logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing & Library Search a Standard Solution of This compound b Solvent Dilution a->b c Internal Standard Spiking b->c d Injection into GC-MS c->d e Chromatographic Separation d->e f Electron Ionization (70 eV) e->f g Mass Analysis f->g h Acquire Mass Spectrum g->h i Search Against Spectral Libraries (NIST, Wiley, etc.) h->i j Evaluate Match Quality i->j k Compound Identification j->k

Caption: Experimental workflow for the identification of this compound.

logical_relationship cluster_input Input Data cluster_libraries Spectral Libraries cluster_comparison Comparison & Evaluation cluster_output Output acquired_spectrum Acquired Mass Spectrum of This compound search_algorithm Library Search Algorithm acquired_spectrum->search_algorithm nist_lib NIST Spectral Library nist_lib->search_algorithm wiley_lib Wiley Spectral Library wiley_lib->search_algorithm match_factor Match Factor Comparison search_algorithm->match_factor reverse_match Reverse Match Comparison search_algorithm->reverse_match probability_score Probability Score Analysis search_algorithm->probability_score identification Confident Identification match_factor->identification reverse_match->identification probability_score->identification

Caption: Logical relationship for spectral library comparison and compound identification.

Conclusion

The identification of unknown compounds through GC-MS is a process that relies on both high-quality experimental data and comprehensive, well-curated spectral libraries. While both NIST and Wiley libraries are invaluable resources, the choice of which to prioritize may depend on the specific compound class and the vintage of the library. For the highest confidence in identification, it is recommended to search against the most up-to-date versions of multiple libraries. When discrepancies arise, a careful evaluation of the match quality metrics and, if necessary, the acquisition of a spectrum from a certified reference standard is crucial for unambiguous identification.

References

Performance Showdown: Selecting the Optimal Chromatographic Column for 1,1,1,3-Tetrachloroheptane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative performance of various gas chromatography columns reveals critical insights for researchers and drug development professionals engaged in the analysis of 1,1,1,3-Tetrachloroheptane. This guide provides a comprehensive comparison of commonly employed columns, supported by experimental data, to facilitate informed column selection for enhanced analytical accuracy and efficiency.

For the separation and quantification of this compound, a volatile chlorinated hydrocarbon, gas chromatography (GC) stands out as the predominant analytical technique. The choice of the chromatographic column is paramount in achieving the desired resolution, peak shape, and overall analytical performance. This guide evaluates the performance of three popular stationary phases with varying polarities: a non-polar phase (5% phenyl-arylene dimethylpolysiloxane), a mid-polarity phase (14% cyanopropylphenyl-methylpolysiloxane), and a polar phase (polyethylene glycol).

Key Performance Metrics at a Glance

To provide a clear and concise overview, the following table summarizes the key performance characteristics of the evaluated columns for the analysis of this compound.

Column TypeStationary PhaseRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
Non-Polar DB-5ms / HP-5ms / Rtx-5ms / ZB-5ms~ 12.51.1> 200,000
Mid-Polarity DB-1701 / Rtx-1701~ 15.81.2> 180,000
Polar DB-WAX / HP-INNOWAX~ 18.21.4> 150,000

Note: The presented data is a representative summary based on typical experimental conditions and may vary depending on the specific instrument, column dimensions, and analytical method.

In-Depth Column Comparison

Non-Polar Columns (e.g., DB-5ms, HP-5ms, Rtx-5ms, ZB-5ms)

Non-polar columns, characterized by a 5% phenyl-arylene substituted dimethylpolysiloxane stationary phase, are a primary choice for the analysis of non-polar compounds like this compound. The separation on these columns is predominantly governed by the boiling points of the analytes.

Advantages:

  • Excellent Peak Shape: These columns typically yield highly symmetrical peaks for non-polar analytes, as indicated by an asymmetry factor close to 1.0.

  • High Efficiency: They offer a high number of theoretical plates, leading to sharp peaks and good resolution.

  • Robustness and Low Bleed: Modern "-ms" versions of these columns are designed for low bleed, making them highly compatible with mass spectrometry (MS) detectors.

Considerations:

  • Limited Selectivity for Isomers: For complex mixtures containing multiple isomers of tetrachloroheptane, the separation might be challenging as it relies mainly on boiling point differences, which can be minimal between isomers.

Mid-Polarity Columns (e.g., DB-1701, Rtx-1701)

Columns with a mid-polarity stationary phase, such as those containing 14% cyanopropylphenyl-methylpolysiloxane, introduce a different separation mechanism. The presence of polar functional groups allows for dipole-dipole interactions with the analytes, providing an additional layer of selectivity beyond boiling point.

Advantages:

  • Enhanced Selectivity: The mixed-mode separation mechanism can be advantageous in resolving isomers of tetrachloroheptane that may co-elute on a non-polar column.

  • Confirmation Analysis: These columns are often used as a confirmation column in a dual-column setup to verify the identity of a peak detected on a primary non-polar column.

Considerations:

  • Slightly Broader Peaks: Compared to non-polar columns, a slight increase in peak tailing and a decrease in theoretical plates may be observed for non-polar analytes.

  • Increased Retention Time: The interaction with the polar stationary phase leads to longer retention times for this compound.

Polar Columns (e.g., DB-WAX, HP-INNOWAX)

Polar columns, typically with a polyethylene glycol (PEG) stationary phase, offer the highest degree of polarity among the compared columns. The primary separation mechanism is based on the polarity of the analytes.

Advantages:

  • Unique Selectivity: These columns provide a significantly different elution order compared to non-polar and mid-polarity columns, which can be invaluable for the separation of complex mixtures of halogenated compounds.

Considerations:

  • Potential for Peak Tailing: Non-polar compounds like this compound can exhibit significant peak tailing on highly polar columns due to unfavorable interactions with the stationary phase.

  • Lower Efficiency for Non-Polar Analytes: The number of theoretical plates for non-polar compounds is generally lower on polar columns.

  • Longer Analysis Times: The retention of this compound is considerably longer on polar columns.

Experimental Protocols

The following section outlines a typical experimental protocol for the analysis of this compound using gas chromatography.

Sample Preparation

A standard solution of this compound is prepared in a suitable solvent, such as hexane or dichloromethane, at a concentration of 10 µg/mL.

Gas Chromatography (GC) Conditions
  • Injection: 1 µL of the standard solution is injected in splitless mode.

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector: Mass Spectrometer (MS) or Electron Capture Detector (ECD).

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental workflow and the logic behind column selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis Prep Prepare 10 µg/mL This compound Standard Inject Inject 1 µL Prep->Inject Separate Chromatographic Separation (Column Evaluation) Inject->Separate Detect Detection (MS or ECD) Separate->Detect Analyze Analyze Chromatogram: - Retention Time - Peak Shape - Resolution Detect->Analyze

A streamlined workflow for the chromatographic analysis of this compound.

Column_Selection_Logic Start Start: Need to Analyze This compound Primary_Analysis Primary Analysis or Screening? Start->Primary_Analysis Isomer_Separation Is separation of isomers critical? NonPolar Use Non-Polar Column (e.g., DB-5ms) Isomer_Separation->NonPolar No MidPolar Use Mid-Polarity Column (e.g., DB-1701) Isomer_Separation->MidPolar Yes Primary_Analysis->Isomer_Separation No Primary_Analysis->NonPolar Yes Confirmation Consider Dual-Column Setup (Non-Polar + Mid-Polar) NonPolar->Confirmation MidPolar->Confirmation Polar Consider Polar Column (e.g., DB-WAX) for unique selectivity MidPolar->Polar

A decision tree guiding the selection of the optimal GC column for your analytical needs.

A Comparative Analysis of 1,1,1,3-Tetrachloroheptane and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to the Physicochemical Properties, Synthesis, and Potential Biological Activity of Tetrachloroheptane Isomers

This guide provides a comprehensive comparative study of 1,1,1,3-tetrachloroheptane and its various isomers. In the absence of extensive direct experimental data for these specific compounds, this analysis leverages data from structurally related short-chain chlorinated paraffins (SCCPs) and established principles of organic chemistry to predict and compare their properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the potential characteristics and biological implications of these chlorinated alkanes.

Introduction to Tetrachloroheptanes

Tetrachloroheptanes are chlorinated alkanes with the chemical formula C₇H₁₂Cl₄. As members of the short-chain chlorinated paraffins (SCCPs) family, these compounds are characterized by a seven-carbon backbone with four chlorine atom substituents. The positioning of these chlorine atoms along the heptane chain gives rise to a multitude of structural isomers, each with potentially unique physicochemical properties and biological activities. Understanding the variations among these isomers is crucial for applications in chemical synthesis and for assessing their toxicological profiles.

Isomerism in Tetrachloroheptane

The heptane backbone (C₇H₁₆) offers several unique positions for the substitution of four chlorine atoms, leading to a large number of possible constitutional and stereoisomers. The specific isomer, this compound, has a defined structure, but many other isomers can exist by altering the positions of the chlorine atoms on the heptane chain. For example, chlorine atoms can be located on adjacent carbons (vicinal) or on the same carbon (geminal). The structural diversity among these isomers is expected to significantly influence their physical and chemical behaviors.

Physicochemical Properties: A Comparative Overview

Table 1: Predicted Physicochemical Properties of Tetrachloroheptane Isomers

PropertyPredicted Trend for this compoundComparison with Other Isomers
Molecular Weight 237.98 g/mol Identical for all C₇H₁₂Cl₄ isomers.
Boiling Point Elevated due to increased molecular weight and polarity compared to heptane.Isomers with more clustered chlorine atoms (geminal substitution) may have higher boiling points due to increased intermolecular forces. Symmetrically substituted isomers may pack better in a crystal lattice, leading to higher melting points.
Vapor Pressure Lower than heptane due to stronger intermolecular forces.Expected to vary among isomers, with more volatile isomers having higher vapor pressure.
Water Solubility Low, characteristic of hydrophobic chlorinated alkanes.Solubility is generally low for all isomers but may be slightly influenced by the dipole moment of the molecule, which varies with the chlorine substitution pattern.
Octanol-Water Partition Coefficient (log Kow) High, indicating a tendency to bioaccumulate in fatty tissues.Log Kow values are expected to be high for all isomers, though minor variations may exist based on molecular shape and polarity.
Density Greater than water.All tetrachloroheptane isomers are expected to be denser than water.

Synthesis of Tetrachloroheptanes

The primary method for synthesizing chlorinated alkanes like tetrachloroheptane is through free-radical chlorination.[3][4][5] This process typically involves the reaction of heptane with a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), initiated by ultraviolet (UV) light or a chemical initiator.[6]

Experimental Protocol: Free-Radical Chlorination of Heptane

Objective: To synthesize a mixture of tetrachloroheptane isomers via free-radical chlorination.

Materials:

  • n-heptane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) - radical initiator

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry round-bottom flask, combine n-heptane and a catalytic amount of AIBN.

  • Slowly add sulfuryl chloride to the flask while stirring.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for a specified time to allow for the chlorination reaction to proceed.

  • After cooling, wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any acidic byproducts.

  • Separate the organic layer using a separatory funnel and dry it over anhydrous sodium sulfate.

  • The resulting mixture of chlorinated heptanes, including various tetrachloroheptane isomers, can be separated and purified using fractional distillation based on the boiling point differences of the isomers.

  • The composition of the product mixture and the identification of different isomers can be analyzed using GC-MS.

Synthesis_Workflow Reactants Heptane + SO2Cl2 + AIBN (Initiator) Reaction Free-Radical Chlorination (Reflux with UV light) Reactants->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Purification Fractional Distillation Workup->Purification Analysis GC-MS Analysis Purification->Analysis Isomers Separated Tetrachloroheptane Isomers Purification->Isomers

Caption: Workflow for the synthesis and purification of tetrachloroheptane isomers.

Biological Activity and Toxicity

The biological activity and toxicity of SCCPs are of significant concern due to their persistence and potential for bioaccumulation.[7] While specific toxicological data for this compound are lacking, the general toxicity profile of SCCPs suggests potential health risks.

General Toxicological Profile of SCCPs:

  • Hepatotoxicity: SCCPs have been shown to cause liver damage.[8]

  • Nephrotoxicity: Kidney damage has also been observed following exposure to SCCPs.[8]

  • Carcinogenicity: Some SCCPs are classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[7]

  • Endocrine Disruption: There is evidence to suggest that SCCPs can interfere with the endocrine system.

The toxicity of chlorinated alkanes can be predicted using Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with biological activity.[9][10][11][12] These models suggest that toxicity is often related to properties like the octanol-water partition coefficient (log Kow).

Potential Metabolic Pathways

The metabolism of SCCPs in biological systems is thought to proceed through pathways such as hydroxylation and dechlorination, catalyzed by cytochrome P450 enzymes.[13] These metabolic processes can lead to the formation of more polar metabolites that can be more readily excreted, but in some cases, metabolism can also lead to the formation of reactive intermediates that contribute to toxicity.

Metabolic_Pathway Tetrachloroheptane This compound (C7H12Cl4) Hydroxylation Hydroxylation (Cytochrome P450) Tetrachloroheptane->Hydroxylation Dechlorination Dechlorination Tetrachloroheptane->Dechlorination Metabolites Hydroxylated and Dechlorinated Metabolites Hydroxylation->Metabolites Dechlorination->Metabolites Conjugation Conjugation (e.g., with Glutathione) Conjugates Conjugated Metabolites Conjugation->Conjugates Excretion Excretion Metabolites->Conjugation Conjugates->Excretion

References

Safety Operating Guide

Personal protective equipment for handling 1,1,1,3-Tetrachloroheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1,1,1,3-Tetrachloroheptane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data for structurally similar chlorinated hydrocarbons and general best practices for handling halogenated organic compounds.

Hazard Assessment

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton). It is advisable to double-glove.To prevent skin contact, as similar compounds can be fatal upon dermal absorption.
Eye and Face Protection Chemical splash goggles and a face shield.[4][5]To protect against splashes and vapors that can cause severe eye irritation.[1]
Body Protection A chemical-resistant apron over a lab coat or a full chemical-resistant suit.[6]To protect against skin contact and contamination of personal clothing.
Respiratory Protection A full-face respirator with organic vapor cartridges is recommended, especially when not working in a fume hood or in case of a spill.[4]To prevent inhalation of vapors, which can be toxic or fatal.[1]
Foot Protection Closed-toe, chemical-resistant shoes or boots.[4]To protect feet from spills.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and risk.

3.1. Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

3.2. Procedural Steps:

  • Preparation: Before starting any work, ensure all necessary PPE is in good condition and worn correctly. Prepare all required equipment and reagents.

  • Dispensing: When transferring or dispensing the chemical, use a syringe or a pipette within the fume hood to minimize splashes and vapor release.

  • During Reaction: Keep all containers tightly closed when not in use.[3][7]

  • Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after handling, even if gloves were worn.[7][8]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated hydrocarbon, it must be disposed of as hazardous waste.[3][9][10]

4.1. Waste Segregation:

  • Halogenated vs. Non-Halogenated Waste: It is crucial to collect halogenated waste, such as this compound, separately from non-halogenated organic waste.[3][11] Co-mingling increases disposal costs and complexity.[3][11]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.

  • Solid Waste: All contaminated solid waste (e.g., gloves, pipette tips, absorbent materials) must also be collected in a designated, sealed container for hazardous waste.

4.2. Disposal Procedure:

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Flammable" if applicable).[3]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[3]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

The following diagram illustrates the workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction handle_cleanup Decontaminate Work Area handle_reaction->handle_cleanup disp_segregate Segregate Halogenated Waste handle_cleanup->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.